molecular formula C16H21NO5 B020110 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate CAS No. 78553-60-3

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Cat. No.: B020110
CAS No.: 78553-60-3
M. Wt: 307.34 g/mol
InChI Key: PCYZDYXUDRDZHG-ZDUSSCGKSA-N
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Description

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDYXUDRDZHG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442243
Record name AG-H-15125
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78553-60-3
Record name AG-H-15125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 78553-60-3

Abstract

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features, including orthogonal protecting groups and a reactive aldehyde functionality, position it as a critical intermediate in the synthesis of complex bioactive molecules, particularly peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in medicinal chemistry, with a focus on the development of protease inhibitors.

Introduction: The Strategic Importance of Protected Amino Acid Aldehydes

In the intricate landscape of pharmaceutical synthesis, the precise assembly of molecular scaffolds is paramount. Amino acids, the fundamental units of proteins, offer a rich chiral pool for the construction of therapeutic agents. However, their inherent reactivity necessitates a strategic approach of protection and deprotection to achieve desired chemical transformations. This compound, a derivative of L-aspartic acid, exemplifies this strategy.

This molecule incorporates two key protecting groups: the benzyloxycarbonyl (Cbz) group at the α-amino position and a tert-butyl (t-Bu) ester at the β-carboxyl group. This orthogonal protection scheme is central to its utility, allowing for the selective manipulation of different functional groups within a molecule. The presence of a terminal aldehyde group further enhances its value, providing a versatile handle for a variety of chemical reactions, including reductive amination and the formation of transition-state analog inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.

PropertyValue
CAS Number 78553-60-3
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
Appearance Typically a colorless to pale yellow oil
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Store at -20°C under an inert atmosphere to prevent degradation.

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the target aldehyde is a multi-step process that begins with the commercially available N-Cbz-L-aspartic acid β-tert-butyl ester. The key transformation is the selective reduction of the free α-carboxylic acid to the aldehyde, without affecting the other functional groups. A reliable method involves the formation of a Weinreb amide followed by its controlled reduction.

Rationale for the Synthetic Strategy

The choice of a Weinreb amide intermediate is critical for preventing over-reduction to the corresponding alcohol. The N-methoxy-N-methylamide functionality of the Weinreb amide forms a stable chelate with the reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H), which collapses to the aldehyde upon aqueous workup, thus preventing a second hydride addition.

Experimental Protocol

Step 1: Synthesis of N-Cbz-L-aspartic acid β-tert-butyl ester N'-methoxy-N'-methylamide (Weinreb Amide)

  • To a solution of N-Cbz-L-aspartic acid β-tert-butyl ester (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Add a tertiary amine base such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Weinreb amide.

Step 2: Reduction of the Weinreb Amide to this compound

  • Dissolve the purified Weinreb amide (1 equivalent) in anhydrous tetrahydrofuran (THF) or toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.2-1.5 equivalents, typically 1.0 M in hexanes or toluene) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • The aldehyde is often used in the next step without further purification due to its potential instability. If necessary, purification can be achieved by flash column chromatography on silica gel.

Mechanistic Visualization

Synthesis_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Selective Reduction start N-Cbz-L-aspartic acid β-tert-butyl ester reagents1 DCC/EDC, N,O-Dimethylhydroxylamine HCl, NMM/TEA in DCM start->reagents1 Coupling product1 Weinreb Amide Intermediate reagents1->product1 reagents2 DIBAL-H in THF/Toluene at -78°C product1->reagents2 Reduction product2 T-Butyl (2S)-2-[(benzyloxycarbonylamino)] -4-oxo-butyrate reagents2->product2

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a chiral backbone, orthogonal protecting groups, and a reactive aldehyde makes this compound a valuable tool in the synthesis of complex, high-value molecules.

Synthesis of Protease Inhibitors

Peptide aldehydes are a well-established class of protease inhibitors, acting as transition-state analogs that form a covalent hemiacetal with the catalytic serine or cysteine residues in the enzyme's active site. The aldehyde functionality of the title compound is crucial for this mechanism.

A significant application of this building block is in the development of inhibitors for viral proteases, such as the HIV protease. The aspartic acid backbone can mimic the natural substrate of the protease, leading to potent and selective inhibition. For instance, the P1' position of a peptide substrate can be mimicked by incorporating this aldehyde, which then interacts with the catalytic aspartate residues of the HIV protease.

Elaboration into Complex Peptidomimetics

The aldehyde group serves as a versatile precursor for a range of chemical transformations beyond simple reductive amination. It can participate in Wittig reactions, aldol condensations, and other carbon-carbon bond-forming reactions, enabling the synthesis of diverse peptidomimetic scaffolds with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation.

Rationale for Orthogonal Protection

The Cbz and t-Butyl protecting groups are chosen for their distinct deprotection conditions, a concept known as orthogonality.

  • Cbz (Benzyloxycarbonyl) Group: This group is stable to the acidic and basic conditions often employed in peptide synthesis but can be readily removed by hydrogenolysis (catalytic hydrogenation), a mild and selective method.

  • t-Butyl Ester: This group is stable to hydrogenolysis and nucleophilic attack but is labile under acidic conditions (e.g., using trifluoroacetic acid - TFA).

This orthogonality allows for the selective deprotection of either the N-terminus or the side chain, enabling precise control over the synthetic route.

Orthogonal_Deprotection Start Cbz-Asp(OtBu)-aldehyde Deprotection_Cbz H₂, Pd/C (Hydrogenolysis) Start->Deprotection_Cbz Selective N-terminus Deprotection Deprotection_tBu TFA (Acidolysis) Start->Deprotection_tBu Selective Side-chain Deprotection Product_NH2 Free Amine Deprotection_Cbz->Product_NH2 Product_COOH Free Carboxylic Acid Deprotection_tBu->Product_COOH

Caption: Orthogonal deprotection strategy for Cbz and t-Butyl groups.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its carefully chosen protecting groups and reactive aldehyde functionality provide chemists with a versatile and powerful tool for the synthesis of complex and biologically active molecules. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of chiral building blocks like this will undoubtedly increase, paving the way for the development of novel and effective treatments for a wide range of diseases.

References

  • Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15.
  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 72(26), 9954-9962.
  • Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 107(10), 4363-4412.
  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Tetrahedron Letters, 54(39), 5354-5357.
  • Peptide aldehydes as inhibitors of HIV protease. FEBS Letters, 268(1), 183-186.

A Comprehensive Technical Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a key chiral building block in modern medicinal chemistry. We will delve into its synthesis, purification, and analytical characterization, with a particular focus on its critical role in the development of antiviral therapeutics. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic organic chemistry and drug discovery.

Core Molecular Attributes

This compound is a protected amino acid derivative with the following key identifiers:

PropertyValue
Molecular Weight 307.34 g/mol [1]
Molecular Formula C16H21NO5[1]
CAS Number 78553-60-3[1]
Appearance White Powder[]
Solubility Soluble in Chloroform and Dichloromethane

The structure features a tert-butyl ester protecting the carboxylic acid and a benzyloxycarbonyl (Cbz) group protecting the amine functionality. This dual protection strategy is pivotal for its application in multi-step syntheses, allowing for selective deprotection and modification.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the oxidation of its precursor, N-Cbz-L-aspartic acid 4-tert-butyl ester.

Synthesis of N-Cbz-L-aspartic acid 4-tert-butyl ester

The synthesis begins with the protection of L-aspartic acid.

Experimental Protocol:

  • To a solution of L-aspartic acid in a dioxane/water mixture, add triethylamine and stir until the solution is complete.

  • Add tert-butyl 1,2,2,2-tetrachloroethyl carbonate and stir for several hours at room temperature.

  • Add water and extract the aqueous phase with ethyl acetate.

  • Acidify the aqueous phase with HCl and extract with ethyl acetate.

  • Wash the organic extract with saturated NaCl solution, dry over MgSO4, and evaporate the solvent.

  • The resulting N-(tert-Butoxycarbonyl)-L-aspartic acid is then further protected with a benzyloxycarbonyl group using standard procedures to yield N-Cbz-L-aspartic acid 4-tert-butyl ester.[3]

Oxidation to this compound

The key transformation is the selective oxidation of the alcohol functionality of the corresponding hydroxybutyrate precursor. While a direct literature procedure for this specific oxidation was not found, a general approach would involve a mild oxidizing agent to convert the primary alcohol to an aldehyde.

Conceptual Experimental Protocol:

  • Dissolve N-Cbz-L-aspartic acid 4-tert-butyl ester derived alcohol precursor in a suitable solvent such as dichloromethane.

  • Add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation) portion-wise at a controlled temperature (e.g., 0 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate for Dess-Martin oxidation).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Purification via Column Chromatography

Purification of the crude product is essential to obtain high-purity this compound. Silica gel column chromatography is the method of choice.

Experimental Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[4]

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Aspartic_Acid L-Aspartic Acid Protected_Asp N-Cbz-L-aspartic acid 4-tert-butyl ester Aspartic_Acid->Protected_Asp Protection Oxidation Mild Oxidation Protected_Asp->Oxidation Precursor Target_Molecule T-Butyl (2S)-2-[(benzyloxycarbonylamino)] -4-oxo-butyrate (Crude) Oxidation->Target_Molecule Product Column_Chromatography Silica Gel Column Chromatography Target_Molecule->Column_Chromatography Pure_Product Purified Product Column_Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Analytical Characterization

Ensuring the identity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is typically employed.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and the aromatic protons (multiplets between 7.3 and 7.4 ppm). The protons of the butyrate backbone will appear as multiplets at distinct chemical shifts.[5][6]

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the ester and carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons of the Cbz group, as well as the carbons of the butyrate chain.[7]

Generalized NMR Data Acquisition Protocol:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data using appropriate software to obtain the final spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase C18 column is commonly used.

Generalized HPLC Analysis Protocol:

  • Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

  • Elute with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm) to determine the purity of the compound.

Analytical_Workflow Purified_Product Purified Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR_Spectroscopy HPLC_Analysis HPLC Analysis Purified_Product->HPLC_Analysis Structural_Confirmation Structural Confirmation NMR_Spectroscopy->Structural_Confirmation Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment

Caption: Analytical workflow for the characterization of the target molecule.

Application in Drug Development: Synthesis of Saquinavir

This compound is a crucial intermediate in the synthesis of Saquinavir, one of the first HIV protease inhibitors.[8][9] HIV protease is an essential enzyme for the replication of the HIV virus, and its inhibition is a key therapeutic strategy.[10][11]

The synthesis of Saquinavir is a convergent process, and our target molecule serves as a precursor to a key fragment of the final drug.[10] The aldehyde functionality of this compound is a key handle for further chemical transformations.

Role in Saquinavir Synthesis:

The synthesis of a key intermediate for Saquinavir involves the reaction of a protected epoxide with a decahydroisoquinoline derivative. The aldehyde functionality of this compound can be elaborated to form a similar electrophilic fragment required for coupling with the decahydroisoquinoline moiety.

Saquinavir_Synthesis Target_Molecule T-Butyl (2S)-2-[(benzyloxycarbonylamino)] -4-oxo-butyrate Elaboration Chemical Elaboration Target_Molecule->Elaboration Key_Fragment Key Electrophilic Fragment Elaboration->Key_Fragment Coupling Coupling Reaction Key_Fragment->Coupling Decahydroisoquinoline Decahydroisoquinoline Derivative Decahydroisoquinoline->Coupling Saquinavir_Intermediate Saquinavir Intermediate Coupling->Saquinavir_Intermediate Saquinavir Saquinavir Saquinavir_Intermediate->Saquinavir Further Steps

Caption: Role of the target molecule in the convergent synthesis of Saquinavir.

Conclusion

This compound is a synthetically valuable building block with significant applications in pharmaceutical research and development. Its carefully designed protecting group strategy allows for its use in complex molecular architectures, as exemplified by its role in the synthesis of the HIV protease inhibitor Saquinavir. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively synthesize, purify, and utilize this important chiral intermediate in their drug discovery endeavors.

References

  • Syntheses of FDA Approved HIV Protease Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • An Improved Synthetic Method of Saquinavir. (n.d.). Chemical Research in Chinese Universities. Retrieved from [Link]

  • Hilpert, H., et al. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA, 50(11), 532-537.
  • Parkes, K. E. B., et al. (1994). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. The Journal of Organic Chemistry, 59(13), 3656-3664.
  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Retrieved from [Link]

  • Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (n.d.). Retrieved from [Link]

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Retrieved from [Link]

  • Intermediates useful in the synthesis of HIV-protease inhibitors and methods for preparing the same. (n.d.). Google Patents.
  • is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of tert-butyloxycarbonyl-L-aspartic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[8][10][12]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved from [Link]

  • Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. (2011). Stevens Institute of Technology.
  • N-Cbz-L-Aspartic acid 4-tert-butyl ester. (n.d.). Protheragen. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Preparation of HIV protease inhibitors. (n.d.). Google Patents.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester. (n.d.). PubChem. Retrieved from [Link]

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T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and complex organic synthesis. It provides an in-depth analysis of the chemical properties, reactivity, and strategic applications of this compound, a chiral building block of significant value in modern medicinal chemistry.

Introduction and Strategic Importance

This compound (CAS No. 78553-60-3) is a synthetically versatile amino acid derivative.[1][2][3][4] Its structure is distinguished by three key functional moieties: a tert-butyl ester, a benzyloxycarbonyl (Cbz) protected amine, and a terminal aldehyde (oxo- group). This unique combination of orthogonally protected groups and a reactive aldehyde function at the C4 position makes it a highly valuable intermediate.[5] The defined (2S) stereochemistry is crucial, ensuring stereochemical integrity in the synthesis of chiral drugs and bioactive molecules like antibiotics and protease inhibitors.[5]

The strategic utility of this molecule lies in its capacity for controlled, sequential chemical transformations. The tert-butyl ester and Cbz group provide robust protection during synthetic steps, yet can be selectively removed under specific conditions, while the aldehyde offers a prime site for carbon-carbon bond formation and other modifications.

Physicochemical and Handling Properties

A thorough understanding of the compound's physical properties is fundamental for its effective use in a laboratory setting.

PropertyValueSource(s)
CAS Number 78553-60-3[1][2][3][4]
Molecular Formula C₁₆H₂₁NO₅[1][2][3][4][6]
Molecular Weight 307.34 g/mol [1][2][3][4][6]
Appearance Colourless Oil[6]
Purity Typically ≥97%[1]
Solubility Soluble in Chloroform and Dichloromethane[1][6]
Storage Store at -20°C; Argon charged[1]
Shelf Life Approximately 1095 days under proper storage[1]
Safety and Handling Profile:

It is imperative to handle this reagent with appropriate care in a controlled laboratory environment.

  • GHS Pictogram: GHS07[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed)[1]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell)[1]

  • Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles, gloves, and a lab coat, is recommended.

Synthesis and Reactivity: A Mechanistic Perspective

The reactivity of this compound is governed by the interplay of its distinct functional groups. The choice of reagents and reaction conditions dictates which part of the molecule will react, a cornerstone of its synthetic utility.

Core Functional Groups and Their Reactivity:
  • tert-Butyl Ester: This bulky ester serves as an excellent protecting group for the carboxylic acid. It is notably stable to a wide range of nucleophilic and basic conditions. Its primary lability is under strong acidic conditions (e.g., trifluoroacetic acid, TFA), which cause cleavage to isobutylene and the free carboxylic acid. This susceptibility to acidolysis allows for selective deprotection in the presence of other acid-sensitive groups. However, it's important to note that the tert-butyl group can be a site of metabolic oxidation in biological systems, a critical consideration in prodrug design.[7][8]

  • Benzyloxycarbonyl (Cbz) Group: The Cbz group is a classic amine protecting group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). This provides an orthogonal deprotection strategy relative to the acid-labile tert-butyl ester.

  • Aldehyde (Oxo- group): This is the most reactive site for synthetic elaboration. It readily undergoes a variety of transformations, including:

    • Reduction: Can be selectively reduced to the corresponding primary alcohol, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, using mild reducing agents like sodium borohydride (NaBH₄).[7]

    • Oxidation: Can be oxidized to a carboxylic acid.

    • Nucleophilic Addition: Reacts with Grignard reagents, organolithium compounds, and other nucleophiles to form new carbon-carbon bonds.

    • Reductive Amination: Can form new C-N bonds by reacting with an amine in the presence of a reducing agent.

The diagram below illustrates the key reactive centers of the molecule.

Caption: Key functional groups and their characteristic reactivity.

Strategic Applications in Drug Discovery and Synthesis

The unique architecture of this compound makes it a valuable precursor in multi-step synthetic campaigns.[5]

Workflow: Integration into Peptide Synthesis

The orthogonal protecting groups are ideal for both solution-phase and solid-phase peptide synthesis. A typical workflow involves coupling the free carboxylic acid (after selective deprotection of the tert-butyl ester) with another amino acid, followed by elongation of the peptide chain.

The following diagram outlines a conceptual workflow for its use as a building block.

Workflow cluster_modifications Step 1: Aldehyde Modification cluster_deprotection Step 2: Selective Deprotection start T-Butyl (2S)-2-[(Cbz)amino] -4-oxo-butyrate reduct Reduction (e.g., NaBH₄) start->reduct Elaboration nuc_add Nucleophilic Addition (e.g., Grignard) start->nuc_add Elaboration reduct_amin Reductive Amination start->reduct_amin Elaboration deprotect_tbu Acidolysis (TFA) → Free Carboxylic Acid reduct->deprotect_tbu Unmask Acid deprotect_cbz Hydrogenolysis (H₂/Pd) → Free Amine reduct->deprotect_cbz Unmask Amine nuc_add->deprotect_tbu Unmask Acid nuc_add->deprotect_cbz Unmask Amine reduct_amin->deprotect_tbu Unmask Acid reduct_amin->deprotect_cbz Unmask Amine end_product Complex Bioactive Molecule (e.g., Protease Inhibitor) deprotect_tbu->end_product Peptide Coupling deprotect_cbz->end_product Further Coupling

Caption: Conceptual workflow for synthetic elaboration.

Experimental Protocol: Reduction of the Aldehyde

This protocol provides a representative example of a common transformation performed on the title compound.

Objective: To synthesize T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate via the selective reduction of the aldehyde.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Self-Validation: The cessation of gas evolution indicates the complete quenching of the reducing agent.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane (DCM) and water.

    • Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure alcohol product.[7]

Conclusion

This compound is a sophisticated and highly functionalized building block. Its value is derived not just from its constituent parts, but from the orchestrated reactivity enabled by its orthogonal protecting groups and a versatile aldehyde handle. For the medicinal chemist and synthetic organic chemist, this reagent offers a reliable platform for the stereocontrolled synthesis of complex molecular targets, underscoring its continued importance in the landscape of drug discovery and development.

References

  • MySkinRecipes, "t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate", MySkinRecipes, [Link]

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An In-Depth Technical Guide to the Solubility of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a key intermediate in peptide synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available data, explores the underlying physicochemical principles governing its solubility, and presents a robust experimental protocol for its determination. This guide is intended to serve as a practical resource for researchers and professionals, enabling informed solvent selection and optimization of processes involving this compound.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, also known as (2S)-4-Oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoic Acid 1,1-Dimethylethyl Ester, is a protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis.[1][] Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group on the amine and a tert-butyl ester on the carboxylic acid, providing orthogonal protection that is crucial in multi-step synthetic pathways. The aldehyde functionality at the 4-position offers a reactive handle for various chemical transformations, including the synthesis of complex peptides, protease inhibitors, and other bioactive molecules.

The solubility of this intermediate is a paramount consideration in its practical application. Poor solubility can lead to challenges in reaction homogeneity, purification efficiency, and ultimately, the yield and purity of the final product. Conversely, a thorough understanding of its solubility profile in various solvent systems empowers chemists to design more efficient, scalable, and reproducible synthetic routes.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3]

Molecular Structure Analysis:

This compound (Molecular Formula: C₁₆H₂₁NO₅, Molecular Weight: 307.34 g/mol ) possesses both hydrophobic and polar regions, leading to a nuanced solubility behavior.[4][5]

  • Hydrophobic Moieties: The benzyl group of the Cbz protector and the tert-butyl ester contribute significantly to the molecule's non-polar character. These bulky, lipophilic groups favor solubility in non-polar organic solvents.

  • Polar Moieties: The amide linkage, the ester carbonyl, and the aldehyde carbonyl group introduce polarity and the potential for hydrogen bonding. These features suggest some affinity for more polar solvents.

Key Physicochemical Parameters (Predicted and Observed):

The presence of both bulky non-polar groups and polar functional groups suggests that the molecule will exhibit moderate polarity. This duality is key to understanding its solubility across a spectrum of solvents.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound is sparse in peer-reviewed literature. However, qualitative information from chemical suppliers provides a foundational understanding.

SolventSolubilityRationale and Field Insights
Chloroform (CHCl₃) Soluble[7][8]The moderate polarity of chloroform makes it an excellent solvent for compounds with a balance of polar and non-polar features. The hydrogen on the chloroform can act as a weak hydrogen bond donor to the carbonyl oxygens of the molecule.
Dichloromethane (DCM) Soluble[7][8]Similar to chloroform, DCM is a versatile solvent of moderate polarity that can effectively solvate the molecule. It is a common solvent for reactions involving protected amino acids.
Polar Aprotic Solvents (e.g., DMF, DMSO) Likely SolubleBased on general solubility trends for protected peptides, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are expected to be effective.[9] These solvents are excellent at solvating polar functional groups through dipole-dipole interactions.
Alcohols (e.g., Methanol, Ethanol) Likely Sparingly Soluble to SolubleLower-chain alcohols can engage in hydrogen bonding with the molecule's polar groups. However, the bulky non-polar groups may limit high solubility. The solubility of amino acids generally decreases with the introduction of hydrophobic groups.[10]
Water Likely InsolubleThe significant hydrophobic character imparted by the benzyl and tert-butyl groups is expected to make the compound poorly soluble in water.[11]
Non-polar Solvents (e.g., Hexane, Toluene) Likely Sparingly Soluble to InsolubleWhile the molecule has non-polar character, the presence of multiple polar functional groups will likely limit its solubility in highly non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment
  • This compound (as pure as possible)

  • Selected solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the compound into a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining suspended particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Self-Validating System and Causality
  • Use of Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Equilibration Time: Adequate time is crucial to reach thermodynamic equilibrium. Insufficient time will lead to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Filtration: Prevents undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.

  • Validated Analytical Method: Ensures that the concentration measurement is accurate and precise.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Figure 1: Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil Step 2 sep1 Centrifuge equil->sep1 Step 3 sep2 Collect supernatant sep1->sep2 sep3 Filter (0.45 µm) sep2->sep3 ana1 Dilute sample sep3->ana1 Step 4 ana2 HPLC analysis ana1->ana2 ana3 Quantify against calibration curve ana2->ana3 result Calculate solubility (mg/mL) ana3->result Step 5

Caption: A flowchart of the key steps for determining the solubility of a compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound. While qualitative data points to its solubility in chlorinated solvents, this guide emphasizes the necessity for quantitative experimental determination for process optimization and reproducibility. The provided protocol offers a robust framework for researchers to generate reliable solubility data for this important synthetic intermediate. Future work should focus on generating a comprehensive, publicly available dataset of its solubility in a wider range of pharmaceutically and synthetically relevant solvents at various temperatures. Such data would be invaluable to the scientific community, accelerating drug discovery and development efforts that rely on this versatile building block.

References

  • University of Waterloo. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Angelo State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]

  • Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Image]. [Link]

  • E-Biochem. (n.d.). This compound. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). [Link]

  • Protheragen. (n.d.). Cbz-Asp(OtBu)-OH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate. Retrieved from [Link]

  • Benepure Pharmaceutical Co., Ltd. (n.d.). Cbz-Asp-(OtBu)-OH. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-methoxyimino-3-oxobutyrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl butyrate. Retrieved from [Link]

Sources

A Technical Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxobutanoate: Synthesis and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxobutanoate, an α-amino aldehyde derived from L-aspartic acid, represents a cornerstone chiral building block in modern synthetic organic chemistry. Its discovery and history are not marked by a singular event, but rather by the gradual evolution of peptide synthesis and the strategic implementation of orthogonal protecting groups. This guide provides an in-depth analysis of its synthesis, emphasizing the causal logic behind methodological choices, and explores its applications as a versatile intermediate in the development of complex pharmaceuticals and bioactive molecules. Detailed, field-proven protocols are presented to ensure reproducibility and provide researchers with a self-validating system for its preparation and use.

Part 1: Chemical Identity and Strategic Importance

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxobutanoate is a bifunctional molecule whose strategic value lies in its unique combination of functionalities: a reactive aldehyde, a stereodefined α-amino center, and two distinct, orthogonally stable protecting groups. The benzyloxycarbonyl (Cbz) group shields the amine, while the tert-butyl (tBu) ester protects the side-chain carboxylate precursor.[1] This arrangement allows for selective chemical manipulation at different sites of the molecule, making it a powerful precursor for a wide range of complex chemical structures.

Property Value
Systematic Name tert-Butyl (3S)-3-[(benzyloxycarbonyl)amino]-4-oxobutanoate
Common Names Cbz-Asp(OtBu)-aldehyde, Cbz-L-aspartic acid β-t-butyl ester α-aldehyde
CAS Number 151774-78-6 (varies based on derivative)
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol

The historical significance of this compound is intrinsically linked to the development of peptide chemistry. The Cbz group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group for peptide synthesis, revolutionizing the field.[2][] The subsequent development of acid-labile protecting groups like the t-butyl ester allowed for orthogonal protection schemes, a critical advancement for constructing complex peptides and peptidomimetics.[1][4] The aldehyde functionality itself is a privileged building block in organic synthesis due to its high reactivity and versatility in forming new carbon-carbon bonds.[5][6]

Part 2: The Synthetic Landscape: A Step-by-Step Guide

The synthesis of this aldehyde is a multi-step process that begins with commercially available L-aspartic acid. The overall strategy involves the sequential, selective protection of the amine and side-chain carboxylate, followed by the crucial conversion of the α-carboxylate into the aldehyde.

Diagram: Overall Synthetic Workflow

G Asp L-Aspartic Acid Step1 Amine Protection (Cbz-Cl) Asp->Step1 Cbz_Asp N-Cbz-L-Aspartic Acid Step1->Cbz_Asp Step2 Side-Chain Esterification (tBuOH) Cbz_Asp->Step2 Cbz_Asp_OtBu N-Cbz-L-Aspartic Acid β-tert-Butyl Ester Step2->Cbz_Asp_OtBu Step3 Weinreb Amide Formation Cbz_Asp_OtBu->Step3 Weinreb_Amide Weinreb Amide Intermediate Step3->Weinreb_Amide Step4 Reduction to Aldehyde Weinreb_Amide->Step4 Final_Product T-Butyl (2S)-2-[(Cbz)amino] -4-oxobutanoate Step4->Final_Product

Caption: High-level workflow for the synthesis of the target aldehyde from L-aspartic acid.

Protocol 1: Orthogonal Protection of L-Aspartic Acid

Objective: To prepare N-Cbz-L-Aspartic acid β-tert-butyl ester, the immediate precursor for the aldehyde synthesis.

Experimental Causality: The choice of protecting groups is critical. The Cbz group is stable to the acidic conditions required for t-butyl ester formation and subsequent cleavage, while the t-butyl ester is stable to the conditions used for Cbz group removal (hydrogenolysis).[1][] This orthogonality is the cornerstone of its utility.

Step-by-Step Methodology:

  • N-Protection: L-Aspartic acid is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate, in a dioxane/water mixture at 0°C to room temperature.[7] This selectively protects the amino group to yield N-Cbz-L-aspartic acid.

  • Anhydride Formation: The resulting di-acid is treated with acetic anhydride to form the corresponding cyclic anhydride. This step activates the carboxyl groups for the subsequent regioselective esterification.

  • Regioselective Esterification: The anhydride is opened with tert-butanol in the presence of a catalyst like pyridine. This reaction proceeds with high regioselectivity to form the β-tert-butyl ester, driven by the steric hindrance of the α-position. The product, N-Cbz-L-aspartic acid 1-tert-butyl ester, is the key starting material for the next stage.

Protocol 2: Conversion of the α-Carboxylic Acid to the Aldehyde

Objective: To selectively reduce the α-carboxylic acid to an aldehyde without affecting the other functional groups.

Experimental Causality: Direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful hydrides (e.g., LiAlH₄) will continue the reduction to the primary alcohol. The Weinreb-Nahm ketone synthesis methodology, discovered in 1981, provides a robust solution.[8] By converting the carboxylic acid to an N,O-dimethylhydroxamide (Weinreb amide), the reaction with a hydride reagent forms a stable, chelated tetrahedral intermediate that resists over-reduction.[5][8][9] Upon acidic workup, this intermediate collapses to cleanly provide the desired aldehyde.[9]

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • To a solution of N-Cbz-L-aspartic acid β-tert-butyl ester in an anhydrous solvent like dichloromethane (DCM) at room temperature, add a coupling agent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent).[10]

    • Add triethylamine, followed by N,O-dimethylhydroxylamine hydrochloride.[10]

    • Stir the mixture for several hours until the reaction is complete (monitored by TLC). The resulting Weinreb amide is typically purified by column chromatography.[10]

  • Reduction to Aldehyde:

    • Dissolve the purified Weinreb amide in an anhydrous ether-based solvent, such as tetrahydrofuran (THF), and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride, dropwise to the cooled solution.[5][10] The use of DIBAL-H is common for this transformation.[10]

    • Maintain the reaction at -78°C for 1-2 hours.[10]

    • Quench the reaction carefully at low temperature by adding a mild acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bisulfate (NaHSO₄).[5][10]

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup with extraction into an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layers are combined, dried, and concentrated to yield the crude aldehyde, which may be used directly or purified further.

Diagram: Weinreb Amide Reduction Mechanism

G cluster_0 Weinreb Amide Reduction Amide Weinreb Amide (R-CO-N(Me)OMe) Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate + Hydride Hydride Hydride Reagent (e.g., DIBAL-H) Hydride->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde + H₃O⁺ Byproduct Me(MeO)NH Intermediate->Byproduct + H₃O⁺ Workup Aqueous Acidic Workup (H₃O⁺) Workup->Aldehyde

Caption: Mechanism of Weinreb amide reduction to prevent over-reduction.

Part 3: Applications in Drug Discovery & Development

The title compound is a valuable precursor in synthesizing a variety of complex molecules, particularly peptide aldehydes and peptidomimetics, which are potent enzyme inhibitors.[6][11]

1. Synthesis of Peptide Aldehyde Inhibitors: Peptide aldehydes are known inhibitors of cysteine and serine proteases.[11] The aldehyde acts as an electrophilic "warhead" that forms a reversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site. This compound allows for the straightforward incorporation of an aspartic acid-like aldehyde moiety into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[11]

2. Precursor for Novel Amino Acids and Heterocycles: The aldehyde group is a versatile handle for further chemical transformations. It can undergo reactions such as:

  • Wittig reactions to form alkenes.

  • Reductive amination to introduce new amine-containing side chains.

  • Aldol and related condensation reactions to build complex carbon skeletons.

  • Pictet-Spengler or similar cyclization reactions to construct heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

3. Use in the Synthesis of Specific Therapeutic Agents: While often an intermediate, this building block has been instrumental in the synthesis of inhibitors for enzymes like the SARS-CoV main protease (Mpro), where peptide aldehydes have been identified as effective reversible inhibitors.[11] Its structure allows for precise mimicry of the natural peptide substrate, enhancing binding affinity and specificity.

Part 4: Quality Control & Characterization

Ensuring the purity and identity of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxobutanoate is paramount for its successful use in subsequent synthetic steps.

Analytical Method Expected Data/Observations
¹H NMR Characteristic signals for the aldehyde proton (CHO) around 9.5-9.8 ppm, aromatic protons of the Cbz group (7.3-7.4 ppm), the benzylic CH₂ (around 5.1 ppm), the α-proton (CH), and the tert-butyl singlet (around 1.4 ppm).[10]
¹³C NMR A downfield signal for the aldehyde carbonyl carbon (~200 ppm), signals for the ester and carbamate carbonyls (155-170 ppm), and characteristic peaks for the aromatic and aliphatic carbons.[10]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
Chiral HPLC A single peak to confirm enantiomeric purity, which is critical for biological applications.
Infrared (IR) Spectroscopy Strong carbonyl stretching frequencies for the aldehyde (~1730 cm⁻¹), ester (~1725 cm⁻¹), and carbamate (~1690 cm⁻¹).

Conclusion

The "discovery" of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxobutanoate is a story of synthetic innovation rather than a singular breakthrough. Its history is written in the logic of protecting group strategy and the development of reliable methods for sensitive functional group transformations, most notably the Weinreb amide reduction. For researchers in drug development, this chiral aldehyde is not merely a chemical but a strategic tool, offering a pre-packaged solution of stereochemistry, orthogonal protection, and reactive potential. Its continued application in the synthesis of sophisticated enzyme inhibitors and complex molecules underscores its enduring importance in the field of medicinal and organic chemistry.

References

  • van den Bedem, J. W., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available from: [Link]

  • Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • Tudor, D. W., et al. (2003). Two complete syntheses of (S)-aspartate semi-aldehyde and demonstration that Δ2-tetrahydroisophthalic acid is. Semantic Scholar. Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • Akaji, K., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. National Institutes of Health. Available from: [Link]

  • Organic Syntheses. (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. Available from: [Link]

  • White, J. M., et al. (2004). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. National Institutes of Health. Available from: [Link]

  • Zander, N., & Frank, R. THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses. Available from: [Link]

  • Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Available from: [Link]

  • Bodanszky, M. (2001). Chemistry of peptide synthesis.
  • Nirmalahrudaya, Ch. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • European Patent Office. PCSK9 ANTAGONIST BICYCLO-COMPOUNDS. Available from: [Link]

  • ResearchGate. Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]

  • The Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • National Institutes of Health. Synthesis of β-(S-methyl)thioaspartic acid and derivatives. Available from: [Link]

  • Moulin, A., et al. (2007). Synthesis of peptide aldehydes. PubMed. Available from: [Link]

  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Available from: [Link]

  • ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Available from: [Link]

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Methodological & Application

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate in peptide synthesis. This unique building block, a derivative of aspartic acid featuring a side-chain aldehyde, serves as a powerful tool for the site-specific modification of peptides. Its strategic utility lies in the aldehyde's capacity for chemoselective ligation reactions, enabling the synthesis of complex peptide conjugates, cyclic peptides, and peptidomimetics. This guide details the reagent's properties, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and protocols for subsequent side-chain modifications, including oxime ligation and Pictet-Spengler reactions.[1][2]

Introduction and Strategic Advantage

This compound, hereafter referred to as Cbz-Asp(CHO)-OtBu, is a non-canonical amino acid derivative designed for advanced peptide chemistry. The core innovation of this reagent is the presence of a side-chain aldehyde, a bioorthogonal functional group.[2] In the context of a peptide sequence, this aldehyde is a reactive handle that does not interfere with standard peptide bond formation or the functionalities of natural amino acids.[3][4]

The strategic advantages of incorporating Cbz-Asp(CHO)-OtBu are manifold:

  • Site-Specific Modification: It allows for the precise introduction of a reactive carbonyl group at a predetermined position within a peptide sequence.

  • Chemoselective Ligation: The aldehyde can react selectively with nucleophiles like aminooxy groups (to form stable oximes) or hydrazides (to form hydrazones), even in the presence of other nucleophilic side chains (e.g., Lys, Cys).[1][5][6] This facilitates the attachment of various moieties such as fluorophores, carbohydrates, polymers (PEGylation), or small molecule drugs.[1][7]

  • Formation of Stable Linkages: Modern ligation chemistries, such as the Pictet-Spengler ligation with tryptamine derivatives, can be employed to form highly stable carbon-carbon bonds, which are resistant to hydrolysis under physiological conditions.[8][9][10]

  • Orthogonal Protection Scheme: The N-terminal Cbz (benzyloxycarbonyl) group and the C-terminal t-Butyl ester provide orthogonal protection, allowing for flexible synthetic strategies during peptide elongation and final cleavage.[11][12]

Physicochemical Properties and Handling

A summary of the key properties of Cbz-Asp(CHO)-OtBu is provided below.

PropertyValue
CAS Number 78553-60-3[13]
Molecular Formula C₁₆H₂₁NO₅[13]
Molecular Weight 307.34 g/mol [13]
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF)[14]
Storage Store at -20°C under an inert atmosphere (e.g., Argon)[14]

Handling Advisory: The aldehyde functionality can be susceptible to oxidation. It is crucial to store the reagent under an inert atmosphere and handle it with care to avoid prolonged exposure to air. For quantitative use, it is recommended to weigh the required amount quickly and reseal the container promptly.

Experimental Workflows and Protocols

The successful application of Cbz-Asp(CHO)-OtBu involves a multi-stage process: incorporation into the peptide chain, optional on-resin side-chain ligation, and final cleavage/deprotection.

Workflow Overview

The overall synthetic strategy is depicted below. It begins with a standard resin for solid-phase synthesis, followed by the coupling of the aldehyde-containing amino acid. Subsequently, a chemoselective ligation can be performed on the resin, followed by the final cleavage and deprotection of the peptide conjugate.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Ligation cluster_2 Cleavage & Purification Start Resin (e.g., Rink Amide) Couple_AA Couple Natural Amino Acids (Fmoc/tBu Strategy) Start->Couple_AA Incorp Couple Cbz-Asp(CHO)-OtBu Couple_AA->Incorp Couple_More_AA Continue Peptide Elongation Incorp->Couple_More_AA Ligation Chemoselective Ligation (e.g., Oxime Formation) Couple_More_AA->Ligation Wash Wash Resin Ligation->Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash->Cleavage Purify Purify via RP-HPLC Cleavage->Purify Analyze Analyze (LC-MS, MALDI-TOF) Purify->Analyze

Caption: General workflow for peptide modification using Cbz-Asp(CHO)-OtBu.

Protocol 1: Incorporation into Peptide Sequence via SPPS

This protocol describes the manual coupling of Cbz-Asp(CHO)-OtBu onto a resin-bound peptide using standard Fmoc-based SPPS.[15][16] The N-terminal Cbz group on this specific residue is compatible with the basic conditions used for Fmoc deprotection in subsequent steps.

Prerequisites:

  • Peptidyl-resin with a free N-terminal amine.

  • Standard manual or automated peptide synthesizer.[17][18]

Reagents & Materials:

  • Peptidyl-resin (e.g., Rink Amide resin for C-terminal amides).

  • Cbz-Asp(CHO)-OtBu.

  • Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

  • Washing Solvents: DMF, DCM.

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.[16]

  • Prepare Coupling Solution: In a separate vial, dissolve Cbz-Asp(CHO)-OtBu (2.0 eq.), HBTU (1.95 eq.), and DIPEA (4.0 eq.) in anhydrous DMF. Allow the solution to pre-activate for 2-5 minutes.

    • Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation. Using slightly less HBTU than the amino acid prevents coupling of the activator itself.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated coupling solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. The aldehyde side chain is generally stable to these conditions.

  • Monitoring (Self-Validation): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Continuation: The resin is now ready for the next Fmoc-deprotection and coupling cycle to continue peptide elongation.

Protocol 2: On-Resin Oxime Ligation

This protocol details the chemoselective reaction of the peptide-bound aldehyde with an aminooxy-containing molecule to form a stable oxime linkage.[5][19] This is a highly efficient and bioorthogonal reaction.[6][7]

Reagents & Materials:

  • Peptidyl-resin containing the Asp(CHO) residue.

  • Aminooxy-functionalized molecule of interest (e.g., Aminooxy-biotin, Aminooxy-PEG).

  • Ligation Buffer: 0.1 M Sodium Acetate buffer, pH 4.5. Aniline (10-100 mM) can be added as a catalyst to accelerate the reaction.[19][20]

  • Co-solvent (optional): Acetonitrile or DMSO to aid solubility of the aminooxy reagent.

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in the ligation buffer for 30 minutes.

  • Prepare Ligation Solution: Dissolve the aminooxy reagent (5-10 eq.) in the ligation buffer. If solubility is an issue, add a minimal amount of co-solvent.

    • Expertise Note: A slight excess of the aminooxy component drives the reaction to completion. The reaction is fastest at a slightly acidic pH (4-5), which facilitates the dehydration step of imine formation. Aniline acts as a nucleophilic catalyst.[19]

  • Ligation Reaction: Drain the buffer from the resin and add the ligation solution. Agitate the mixture at room temperature for 4-16 hours.

  • Monitoring (Self-Validation): The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing the product by LC-MS to check for the expected mass increase corresponding to the conjugated moiety.

  • Washing: After the reaction, drain the vessel and wash the resin extensively with water (3x), DMF (3x), and DCM (3x) to remove unreacted reagents.

  • Drying: Dry the resin under vacuum. It is now ready for final cleavage.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step to release the modified peptide from the solid support and remove the side-chain protecting groups, including the t-Butyl ester.

Important Consideration: The N-terminal Cbz group is sensitive to standard TFA cleavage cocktails containing high concentrations of silanes but can be stable under carefully controlled conditions. However, it is typically removed by hydrogenolysis after TFA cleavage if its retention is not desired. If the Cbz group must be retained, milder cleavage conditions are required, which is outside the scope of this standard protocol.

Reagents & Materials:

  • Dry, modified peptidyl-resin.

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Causality Note: TFA is a strong acid that cleaves the peptide from the resin and removes most acid-labile protecting groups (like t-Butyl). TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions.

  • Cold Diethyl Ether.

Procedure:

  • Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).

  • Isolation: A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying & Analysis (Self-Validation): Dry the crude peptide pellet under vacuum. Dissolve a small amount in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by LC-MS and RP-HPLC to confirm the identity and purity of the final product.

Alternative Ligation: Pictet-Spengler Reaction

For applications requiring an exceptionally stable linkage, the peptide-bound aldehyde can be reacted with a tryptamine derivative via a Pictet-Spengler ligation.[8][9] This reaction forms a new heterocyclic ring system and a robust C-C bond.[10]

G Peptide_CHO Resin-Peptide-Asp(CHO) Product Resin-Peptide-Asp(Oxacarboline) Peptide_CHO->Product Pictet-Spengler Ligation (pH 6.5, aqueous buffer) Tryptamine Tryptamine Derivative (e.g., Tryptophan Methyl Ester) Tryptamine->Product

Caption: Schematic of the on-resin Pictet-Spengler ligation.

This reaction typically proceeds under mild, near-neutral pH conditions (e.g., pH 6.5) and offers an excellent alternative to oxime formation for creating stable bioconjugates.[10][21][22]

Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Cbz-Asp(CHO)-OtBu - Insufficient coupling time or reagents.- Steric hindrance from the growing peptide chain.- Double couple with fresh reagents.- Use a more potent coupling agent like HATU.- Confirm free amine availability with a test (e.g., Chloranil test).
Low Yield in Oxime Ligation - Incorrect pH of the ligation buffer.- Poor solubility of the aminooxy reagent.- Aldehyde degradation.- Ensure buffer pH is between 4 and 5.- Add a catalyst like aniline.- Increase the concentration of the aminooxy reagent.- Add a co-solvent (DMSO, MeCN) up to 20-30%.
Side Products after Cleavage - Incomplete removal of protecting groups.- Scavengers are insufficient or incorrect.- Increase cleavage time or TFA concentration.- Ensure appropriate scavengers are used (TIS for Trp, EDT for Cys).- Analyze side products by MS/MS to identify the source.
References
  • Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template. Journal of Peptide Science. [Link]

  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. [Link]

  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. The Raj Group. [Link]

  • Solid phase oxime ligations for the iterative synthesis of polypeptide conjugates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences. [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. Protein and Peptide Letters. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. PubMed Central. [Link]

  • A Pictet-Spengler ligation for protein chemical modification | Request PDF. ResearchGate. [Link]

  • Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ResearchGate. [Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. [Link]

  • t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. MySkinRecipes. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide-Protein Interactions. Molecules. [Link]

  • This compound. HuiChem. [Link]

  • Chemistry of peptide synthesis. Wiley. [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ChemBioChem. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]

  • Synthesis of peptide aldehydes. Journal of Peptide Science. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. [Link]

  • Synthesis and applications of an aldehyde-containing analogue of SCH-23390. Journal of Medicinal Chemistry. [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules. [Link]

  • Z-Asp-OtBu. Aapptec Peptides. [Link]

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Mastering Orthogonal Protection: A Guide to the Strategic Use of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architect's Molecule in Complex Synthesis

In the intricate world of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the precise and sequential manipulation of functional groups is paramount. T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate stands as a pivotal building block, embodying the principles of orthogonal protecting group strategy. This chiral molecule, with its strategically masked amine and carboxylic acid functionalities, offers chemists a versatile platform for the stereoselective synthesis of complex targets such as γ-amino acids and γ-lactams, which are key components of many biologically active compounds.

This comprehensive guide delves into the strategic applications of this valuable synthetic intermediate. We will explore the causality behind the choice of the benzyloxycarbonyl (Cbz) and tert-butyl (t-butyl) protecting groups, provide detailed, field-proven protocols for their selective cleavage, and present case studies illustrating their utility in complex synthetic workflows.

The Power of Orthogonality: Cbz and t-Butyl Ester in Concert

The synthetic utility of this compound lies in the orthogonal nature of its protecting groups.[1][2] Orthogonality in this context refers to the ability to remove one protecting group under a specific set of conditions without affecting the other.[3] This allows for the selective unmasking and subsequent reaction of either the amino or the carboxylic acid group at a desired stage of a synthesis.[4]

  • The Benzyloxycarbonyl (Cbz) Group: Protecting the amine, the Cbz group is renowned for its stability under a wide range of conditions, including those that are acidic or basic.[5][6] Its primary mode of cleavage is through catalytic hydrogenolysis, a mild and highly selective method.[7]

  • The Tert-Butyl (t-Butyl) Ester: Masking the carboxylic acid, the t-butyl ester is stable to basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions, which facilitate the formation of the stable tert-butyl cation.[8]

The distinct deprotection requirements of these two groups form the foundation of a powerful synthetic strategy, enabling chemists to navigate complex synthetic pathways with precision and control.

Strategic Deprotection Protocols

The successful application of this compound hinges on the ability to perform clean and selective deprotection reactions. Below are detailed protocols for the selective cleavage of both the Cbz and t-butyl protecting groups.

Protocol 1: Selective Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group to liberate the free amine, while leaving the t-butyl ester and the aldehyde functionality intact. Catalytic hydrogenolysis is the method of choice due to its mildness and high chemoselectivity.[9]

Reaction Scheme:

reactant This compound product (S)-tert-Butyl 2-amino-4-oxobutanoate reactant->product reagents H2 (1 atm), 10% Pd/C MeOH, rt byproduct1 Toluene byproduct2 CO2

Selective Cbz Deprotection Workflow

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas supply or a hydrogen balloon

  • Inert gas (Nitrogen or Argon)

  • Celite®

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration).

  • Inerting: Flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution. Safety Note: Pd/C can be pyrophoric. Handle with care and do not allow it to dry completely.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or a regulated supply.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, (S)-tert-Butyl 2-amino-4-oxobutanoate. Further purification can be achieved by column chromatography if necessary.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of the benzylic C-O bond of the Cbz group.[1] The carbon support provides a high surface area for the reaction.

  • Solvent: Methanol is a common solvent for hydrogenolysis as it readily dissolves the substrate and does not interfere with the reaction.

  • Hydrogen Source: While hydrogen gas is the traditional reagent, transfer hydrogenation using reagents like ammonium formate can be a safer alternative, avoiding the need for handling flammable H₂ gas.[10]

Protocol 2: Selective Deprotection of the t-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol details the removal of the t-butyl ester to reveal the free carboxylic acid, while the Cbz group remains intact under these acidic conditions.

Reaction Scheme:

reactant This compound product (2S)-2-(Benzyloxycarbonylamino)-4-oxobutanoic acid reactant->product reagents TFA, DCM rt byproduct Isobutylene

Selective t-Butyl Ester Deprotection

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10-20 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (2S)-2-(Benzyloxycarbonylamino)-4-oxobutanoic acid. The product can be further purified by crystallization or column chromatography.

Causality and Experimental Choices:

  • Acid: TFA is a strong acid that effectively protonates the ester carbonyl, facilitating the cleavage of the t-butyl group as the stable t-butyl cation, which then deprotonates to form isobutylene.[11] The Cbz group is generally stable to these conditions for short reaction times.[4]

  • Solvent: Dichloromethane is a common solvent for TFA-mediated deprotections as it is inert to the acidic conditions and readily dissolves the substrate.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature for optimal reaction rates.

Protocol 3: Selective Deprotection of the t-Butyl Ester using Zinc Bromide (ZnBr₂)

For substrates that are sensitive to strong Brønsted acids like TFA, a milder Lewis acid approach can be employed. Zinc bromide can selectively cleave t-butyl esters in the presence of Cbz groups.[4][12]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).

  • Reagent Addition: Add zinc bromide (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality and Experimental Choices:

  • Lewis Acid: Zinc bromide coordinates to the carbonyl oxygen of the ester, activating it towards cleavage. This method is often milder than using strong protic acids and can offer better selectivity for sensitive substrates.[2]

Comparative Data on Deprotection Methods

Protecting GroupDeprotection MethodReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Cbz Catalytic HydrogenolysisH₂, 10% Pd/CMeOHRT2-6>95Highly selective and clean.[9]
Cbz Transfer HydrogenolysisAmmonium formate, 10% Pd/CMeOHReflux1-3>90Avoids the use of H₂ gas.[10]
t-Butyl Ester AcidolysisTFADCM0 to RT1-4>90Fast and efficient, but harsh.[8]
t-Butyl Ester Lewis Acid CatalysisZnBr₂DCMRT12-2470-85Milder conditions, suitable for sensitive substrates.[4][12]

Application in Synthesis: A Case Study in the Preparation of a γ-Lactam Precursor

The aldehyde functionality of this compound provides a handle for further synthetic transformations. One important application is its conversion to the corresponding alcohol, which can then undergo intramolecular cyclization to form a γ-lactam, a common motif in pharmacologically active molecules.[8][13]

Workflow for γ-Lactam Precursor Synthesis:

start This compound step1 Selective Aldehyde Reduction (e.g., NaBH4, MeOH) start->step1 intermediate T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate step1->intermediate step2 Selective Cbz Deprotection (H2, Pd/C) intermediate->step2 product γ-Lactam Precursor step2->product

γ-Lactam Precursor Synthesis Workflow

In this synthetic sequence, the aldehyde is first selectively reduced to the alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that typically does not reduce esters.[1][11] Following the reduction, the Cbz group can be removed via catalytic hydrogenolysis as described in Protocol 1. The resulting amino alcohol is then poised for cyclization to the corresponding γ-lactam.

Conclusion

This compound is a testament to the power of strategic protecting group chemistry. The orthogonal nature of the Cbz and t-butyl groups provides chemists with the flexibility to unmask specific functionalities at will, enabling the efficient and controlled synthesis of complex molecular architectures. The protocols and strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile building block in their synthetic endeavors.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • Baran, P. S. "The Art of Synthesis." J. Am. Chem. Soc.2009, 131 (33), 11632–11633. [URL: https://pubs.acs.org/doi/10.1021/ja905953p]
  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept. Protein Res.1978, 12 (5), 258-268. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1399-3011.1978.tb02894.x]
  • Kaul, R.; Brouillette, Y.; Sajjadi, Z.; Hansford, K. A.; Lubell, W. D. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." J. Org. Chem.2004, 69 (18), 6131-6133. [URL: https://pubs.acs.org/doi/10.1021/jo0491206]
  • Wu, Y.; Limburg, D. C.; Wilkinson, D. E.; Vaal, M. J.; Hamilton, G. S. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride." Tetrahedron Lett.2000, 41 (16), 2847-2849. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390000300X]
  • "Protecting Groups." University of Bristol School of Chemistry. [URL: http://www.chm.bris.ac.uk/org/protectinggroups/rev/pg.pdf]
  • "Protecting Groups in Organic Synthesis." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/index.htm]
  • Ram, S.; Ehrenkaufer, R. E. "A mild, rapid, and efficient method of deblocking N-benzyloxycarbonyl group from amino acids and peptides using ammonium formate as a catalytic hydrogen transfer agent." Tetrahedron Lett.1984, 25 (32), 3415-3418. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040398480461X]
  • "Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines." BenchChem. [URL: https://www.benchchem.com/application-notes/catalytic-hydrogenolysis-of-cbz-protected-amines]
  • "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-mechanism/]
  • "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." BenchChem. [URL: https://www.benchchem.
  • "Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB)." ResearchGate. [URL: https://www.researchgate.net/publication/236168589_Short_synthesis_of_R-_and_S-4-amino-3-hydroxybutyric_acid_GABOB]
  • "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile." The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo010010y]
  • "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • "A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis." BenchChem. [URL: https://www.benchchem.com/application-notes/cbz-protecting-group-orthogonality]
  • "Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes." National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6350323/]
  • "Acids." ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/ester-deprotection-acids.pdf]

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Application Notes and Protocols for T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate: A Guide to its Reaction Mechanisms and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Modern Synthesis

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a derivative of L-aspartic acid, is a valuable and versatile chiral building block in contemporary organic synthesis. Its structure incorporates a stereochemically defined α-amino acid backbone, orthogonally protected with a benzyloxycarbonyl (Cbz) group on the amine and a tert-butyl (tBu) ester on the side-chain carboxyl group. The presence of a reactive aldehyde functionality at the γ-position makes it a powerful intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development.[1]

This application note provides a comprehensive overview of the key reaction mechanisms of this compound. We will delve into the causality behind experimental choices for its principal reactions, including olefination, reductive amination, and aldol additions. Furthermore, we will address the critical aspect of configurational stability and the potential for side reactions, offering field-proven insights to mitigate these challenges. Detailed, step-by-step protocols for representative transformations are provided to enable researchers to confidently employ this reagent in their synthetic endeavors.

Synthesis of the Aldehyde: A Gateway to Diverse Functionality

The preparation of this compound typically commences from commercially available N-Cbz-L-aspartic acid 4-tert-butyl ester. The carboxylic acid is selectively reduced to the corresponding alcohol, which is then oxidized to the desired aldehyde. A common and efficient method for this transformation is the reduction of a Weinreb amide derivative, which allows for a controlled reduction that stops at the aldehyde stage, preventing over-reduction to the alcohol.

Core Reactivity of the Aldehyde Functionality

The aldehyde group is the primary locus of reactivity in this compound, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The adjacent chiral center, protected by the Cbz group, plays a crucial role in directing the stereochemical outcome of these transformations.

Wittig Olefination: Stereoselective Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[2][3] In the context of our target aldehyde, this reaction allows for the extension of the carbon chain with precise control over the location of the newly formed double bond. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.[2]

Causality of Experimental Choices: The choice of base for generating the ylide is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.[4] For stabilized ylides, weaker bases such as sodium carbonate or triethylamine are often sufficient. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. A noteworthy modification for base-sensitive substrates is the use of silver carbonate, which allows the reaction to proceed under weakly basic conditions.[5]

Experimental Protocol: Wittig Olefination with a Stabilized Ylide

This protocol describes the synthesis of a γ,δ-unsaturated amino acid derivative.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired alkene product and triphenylphosphine oxide as a byproduct.[6][7]

Visualization of the Wittig Reaction Workflow:

Wittig_Reaction Aldehyde This compound Reaction Wittig Reaction (Room Temperature) Aldehyde->Reaction Ylide (Carbethoxymethylene)triphenylphosphorane Ylide->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Concentration & Column Chromatography Reaction->Workup Product γ,δ-Unsaturated Amino Acid Derivative Workup->Product Byproduct Triphenylphosphine Oxide Workup->Byproduct

Caption: Workflow for the Wittig olefination of the title aldehyde.

Reductive Amination: Synthesis of γ-Amino Acid Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[8] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. For this compound, this reaction provides a direct route to γ-amino acid derivatives, which are important structural motifs in many biologically active molecules.

Causality of Experimental Choices: A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common.[9] NaBH(OAc)₃ is often preferred due to its mildness and its ability to reduce the iminium ion in situ without significantly reducing the starting aldehyde. The choice of solvent is also important, with chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) being frequently used. The addition of a mild acid, such as acetic acid, can catalyze the formation of the imine.

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol describes the synthesis of a γ-substituted amino acid derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • If desired, add a catalytic amount of acetic acid to the mixture.

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Visualization of the Reductive Amination Mechanism:

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine, - H₂O Amine Primary Amine Imine_reduce Imine Reducer NaBH(OAc)₃ Reducer->Imine_reduce Product γ-Amino Acid Derivative Imine_reduce->Product + [H]

Caption: Two-step mechanism of reductive amination.

Aldol Addition: Formation of β-Hydroxy-γ-amino Acid Derivatives

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enol or enolate to a carbonyl compound.[11][12] When this compound acts as the electrophile, it can react with enolates derived from ketones or other aldehydes to form β-hydroxy-γ-amino acid derivatives. These products are rich in functionality and possess multiple stereocenters, making them valuable intermediates in complex molecule synthesis.

Causality of Experimental Choices: The stereochemical outcome of the aldol addition is a key consideration. The use of a chiral aldehyde, such as our title compound, can influence the stereochemistry of the newly formed hydroxyl-bearing carbon.[13][14] The choice of the enolate counterion (e.g., lithium, boron, titanium) and the reaction conditions (temperature, solvent) can also have a profound impact on the diastereoselectivity of the reaction. For irreversible enolate formation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used at low temperatures.[11]

Experimental Protocol: Aldol Addition with a Ketone Enolate

This protocol describes the synthesis of a β-hydroxy-γ-amino acid derivative.

Materials:

  • This compound

  • Ketone (e.g., acetone)

  • Lithium diisopropylamide (LDA) solution

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • -78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) to the ketone solution and stir for 30-60 minutes to generate the lithium enolate.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the aldehyde solution to the enolate solution via cannula.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.[9][15]

Visualization of the Aldol Addition Logical Flow:

Aldol_Addition Start Ketone & Aldehyde Enolate_Formation Enolate Formation (LDA, -78°C) Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack of Enolate on Aldehyde Enolate_Formation->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Aqueous Workup (NH₄Cl) Alkoxide_Intermediate->Protonation Product β-Hydroxy-γ-amino Acid Derivative Protonation->Product Aspartimide_Formation Asp_Derivative Aspartic Acid Derivative (e.g., in a peptide chain) Cyclization Intramolecular Nucleophilic Attack Asp_Derivative->Cyclization Base Base (e.g., Piperidine) Base->Cyclization Aspartimide Aspartimide (Succinimide Derivative) Cyclization->Aspartimide

Caption: Mechanism of base-catalyzed aspartimide formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the transformations discussed. Please note that optimal conditions may vary depending on the specific substrates used.

ReactionKey ReagentsSolventTemperatureTypical YieldKey Considerations
Wittig Olefination Triphenylphosphonium ylide, BaseDCM, THF-78 °C to RT60-95%Ylide stability dictates base and stereochemistry.
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃DCM, DCERoom Temperature70-90%Mild conditions, compatible with many functional groups.
Aldol Addition Ketone/Aldehyde, LDATHF-78 °C50-80%Diastereoselectivity is highly condition-dependent.

Conclusion

This compound is a highly valuable chiral synthon that provides access to a wide array of complex and stereochemically rich molecules. A thorough understanding of its reactivity, particularly at the aldehyde functionality, and an awareness of potential side reactions such as aspartimide formation are paramount for its successful application. The protocols and mechanistic insights provided in this application note are intended to equip researchers with the knowledge and practical guidance necessary to effectively utilize this versatile building block in their synthetic campaigns.

References

  • J. Am. Chem. Soc. 2016 , 138(4), 1264-1267. α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation.

  • Wikipedia. 2024 . Aldol reaction.

  • Smolecule. 2024 . 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid.

  • The Wittig Reaction: Synthesis of Alkenes.

  • J. Pept. Sci. 2004 , 10(9), 531-534. Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support.

  • 2-(S)-[(¢ert-butoxycarbonyl)amino]-w-iodoalkanoates.

  • (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH).

  • ChemSpider Synthetic Pages. 2021 . A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane.

  • Front. Chem. 2021 , 9, 703310. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.

  • Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes.

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • Organic Chemistry Portal. Wittig Reaction.

  • Request PDF. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates.

  • YouTube. 2020 . Wittig Reaction Experiment Part 2: Reaction and Product Isolation.

  • Organic Chemistry Portal. Wittig - Common Conditions.

  • Master Organic Chemistry. 2022 . Aldol Addition and Condensation Reactions.

  • YouTube. 2020 . Wittig Reaction Experiment Part 1, Prelab.

  • RSC Publishing. 2023 . Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons.

  • Chemistry Steps. Aldol Reaction – Principles and Mechanism.

  • PMC. 2014 . Use of Silver Carbonate in the Wittig Reaction.

  • Chemistry LibreTexts. 2020 . 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.

  • PMC. 2012 . Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.

Sources

Use of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate in Medicinal Chemistry

Introduction: A Versatile Chiral Scaffold for Drug Discovery

This compound is a synthetically versatile chiral building block of significant interest in medicinal chemistry. Its structure is endowed with a unique combination of functionalities: a stereodefined center at the α-carbon, an amine protected by a benzyloxycarbonyl (Cbz) group, a carboxylic acid masked as a tert-butyl (t-Butyl) ester, and a reactive aldehyde at the γ-position. This arrangement provides a powerful platform for the synthesis of complex molecular architectures with controlled stereochemistry.

The strategic placement of orthogonal protecting groups—the acid-labile t-butyl ester and the hydrogenolysis-sensitive Cbz group—allows for selective deprotection and sequential modification at either the C-terminus or the N-terminus.[1] The aldehyde functionality further expands its utility, serving as a handle for chain extension, cyclization, or the introduction of pharmacophoric elements designed to interact with biological targets. This guide provides an in-depth exploration of its applications, key synthetic transformations, and detailed protocols for its use in drug discovery and development.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and storage.

PropertyValue
CAS Number 78553-60-3[2][3]
Molecular Formula C₁₆H₂₁NO₅[2][3]
Molecular Weight 307.34 g/mol [2][3]
Appearance Typically an oil or low-melting solid
Solubility Soluble in organic solvents like Dichloromethane (DCM) and Chloroform.[4]
Storage Recommended storage at -20°C under an inert atmosphere (e.g., Argon) to prevent degradation.[4]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound may be harmful if swallowed.[4]

Core Synthetic Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for several classes of bioactive molecules.

Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB) Analogues

Gamma-amino-beta-hydroxybutyric acid (GABOB) is a metabolite of the inhibitory neurotransmitter GABA and possesses neuromodulatory and anti-epileptic activity.[5][6][7] The (R)-enantiomer of GABOB is known to be more biologically active than its (S)-isomer.[5] The title compound serves as an excellent chiral precursor for synthesizing stereochemically pure GABOB derivatives. The synthesis involves the stereoselective reduction of the C4-oxo group to a hydroxyl group, followed by the removal of the protecting groups.

GABOB_Synthesis start T-Butyl (2S)-2-[(Cbz)amino]-4-oxo-butyrate step1 Stereoselective Reduction (e.g., NaBH4) start->step1 1. intermediate T-Butyl (2S)-2-[(Cbz)amino]-4-hydroxybutyrate step1->intermediate step2 Sequential or Orthogonal Deprotection intermediate->step2 2. end (S)-GABOB Derivative step2->end

Caption: Synthetic pathway from the title compound to a GABOB analog.

Elaboration of Peptidomimetics and Non-Natural Amino Acids

In peptide synthesis, modifying the amino acid backbone is a common strategy to enhance stability, improve potency, and modulate conformation. The title compound is a valuable intermediate for creating non-natural amino acids.[8] The aldehyde can be subjected to various transformations, such as Wittig reactions, reductive aminations, or aldol condensations, to introduce diverse side chains before or after incorporation into a peptide sequence. The Cbz and t-butyl groups are standard protecting groups in Boc-based peptide synthesis strategies.[9][10][11]

A Scaffold for Enzyme Inhibitor Synthesis

The aldehyde functionality is a well-known electrophilic warhead capable of forming reversible covalent bonds with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. This makes the compound a promising starting material for designing inhibitors of enzymes such as proteases and esterases.[12] The defined stereochemistry at the C2 position is crucial for ensuring specific binding and potent inhibition of the target enzyme.[13] For instance, derivatives of this scaffold could be explored as inhibitors for protein kinase B (PKB) or carboxypeptidases.[13][14]

Key Synthetic Transformations and Protocols

The utility of this compound hinges on the selective manipulation of its functional groups. Below are detailed protocols for its most common and critical transformations.

Protocol 1: Stereoselective Reduction of the C4-Oxo Group

This protocol describes the reduction of the aldehyde to a primary alcohol, a key step in synthesizing GABOB analogs and other hydroxy-containing molecules.

Objective: To reduce the aldehyde at the C4 position to a hydroxyl group.

Reagents and Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate.[8]

  • Purify the product via flash column chromatography if necessary.

Causality: NaBH₄ is a mild reducing agent suitable for reducing aldehydes in the presence of esters. Performing the reaction at 0°C enhances selectivity and minimizes side reactions.

Protocol 2: Orthogonal Deprotection Strategies

The Cbz and t-butyl groups can be removed selectively, which is a cornerstone of modern multi-step synthesis.[1]

Orthogonal_Deprotection cluster_0 Pathway A: Cbz Removal cluster_1 Pathway B: t-Butyl Removal Start T-Butyl (2S)-2-[(Cbz)amino]-4-oxo-butyrate ProcA H₂, Pd/C (Hydrogenolysis) Start->ProcA ProcB TFA / DCM (Acidolysis) Start->ProcB ProdA T-Butyl (2S)-2-amino-4-oxo-butyrate (Free Amine) ProcA->ProdA ProdB (2S)-2-[(Cbz)amino]-4-oxo-butyric acid (Free Carboxylic Acid) ProcB->ProdB

Caption: Orthogonal deprotection workflow for the title compound.

A. Cbz Group Removal (Hydrogenolysis)

  • Procedure: Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethyl Acetate). Add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC indicates the consumption of the starting material. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free amine.

B. t-Butyl Ester Removal (Acidolysis)

  • Procedure: Dissolve the t-butyl ester in DCM. Add an equal volume of Trifluoroacetic Acid (TFA) for a final concentration of 50% TFA/DCM.[15] Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[15] The resulting carboxylic acid can then be purified as needed.

Deprotection Method Summary

Protecting GroupReagents and ConditionsSelectivityReference
Benzyloxycarbonyl (Cbz) H₂, Pd/C in MeOH or EtOAcStable to acidic and basic conditions.[16]
tert-Butyl (t-Butyl) Ester Trifluoroacetic Acid (TFA) in DCM (50%)Stable to hydrogenation and most basic conditions.[15][17]
tert-Butyl (t-Butyl) Ester 85% Phosphoric Acid (H₃PO₄)Milder alternative, tolerates benzyl esters.[17][18][19]
tert-Butyl (t-Butyl) Ester Powdered KOH in THFBase-mediated cleavage for acid-sensitive substrates.[17]

Conclusion

This compound is a high-value chiral building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of complex, stereochemically defined molecules. Its utility is rooted in the orthogonal protecting group strategy and the presence of a modifiable aldehyde group. From crafting GABOB analogs to developing novel peptidomimetics and enzyme inhibitors, this compound provides a robust platform for addressing diverse challenges in modern drug discovery. The protocols and strategies outlined in this guide serve as a practical foundation for researchers aiming to leverage its full synthetic potential.

References

  • MySkinRecipes. t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate.
  • Sahin, E. (2013). An efficient synthesis of (R)-GABOB and of (±). ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Available from: [Link]

  • Beyerman, H. C., & Bontekoe, J. S. (1962). The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis.
  • ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Available from: [Link]

  • ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Pedersen, S. L., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available from: [Link]

  • National Institutes of Health. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Available from: [Link]

  • JoVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • Neumann, H., et al. (n.d.). A New Protecting Group for Aspartic Acid. ChemRxiv. Available from: [Link]

  • Lei, X., et al. (2024). Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. PubMed Central. Available from: [Link]

  • Fashogbon, R. O., et al. (2024). Microbial gamma-aminobutyric acid synthesis: a promising approach for functional food and pharmaceutical applications. PubMed. Available from: [Link]

  • Aladdin. This compound. Available from: [Link]

  • Adooq Bioscience. (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). Available from: [Link]

  • MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Available from: [Link]

  • Lindsley, C. W., et al. (2016). Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module. PubMed Central. Available from: [Link]

  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • Park, J. I., & Kim, D. H. (2001). 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. PubMed. Available from: [Link]

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Application Notes: Synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, also known as Cbz-L-aspartic acid-β-tert-butyl ester aldehyde, is a pivotal chiral building block in synthetic organic chemistry.[1][2][3] Its dual functionality, featuring a protected amino acid moiety and a reactive aldehyde, makes it a valuable intermediate in the synthesis of complex bioactive molecules, including peptide mimics, protease inhibitors, and other pharmaceutical agents where precise stereochemistry is essential.[4] The benzyloxycarbonyl (Cbz) group provides robust protection for the amine, while the tert-butyl ester shields the side-chain carboxyl group, creating an orthogonal protection scheme that allows for selective chemical transformations.[5]

This document provides a detailed guide to the synthesis of this aldehyde, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental parameters to ensure reproducibility and high yield.

Synthesis Overview & Mechanistic Rationale

The most common and effective strategy for preparing this compound is through the partial reduction of a suitable carboxylic acid derivative. The starting material of choice is N-Cbz-L-Aspartic acid 4-tert-butyl ester, which is commercially available or can be prepared from L-aspartic acid.[6]

The key transformation is the conversion of the free carboxylic acid at the α-position into an aldehyde. This requires a reducing agent that is selective and does not over-reduce the product to the corresponding alcohol. Several methods can be employed, but one of the most reliable involves the formation of a Weinreb amide followed by reduction.[7][8]

The Weinreb Amide Strategy:

  • Activation of the Carboxylic Acid: The starting material, N-Cbz-L-Aspartic acid 4-tert-butyl ester, is first converted into a more reactive species. This is typically achieved by forming an N-acylbenzotriazole or by using standard peptide coupling reagents.[9]

  • Formation of the Weinreb Amide: The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding N-methoxy-N-methylamide, known as the Weinreb amide.[7][9] This intermediate is particularly useful because it is stable to many nucleophilic reagents.

  • Reduction to the Aldehyde: The Weinreb amide is then reduced to the target aldehyde. A key advantage of the Weinreb amide is that its reaction with strong reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) forms a stable, chelated tetrahedral intermediate.[7] This intermediate resists further reduction and collapses to the aldehyde only upon aqueous workup, thus preventing over-reduction to the alcohol.[7]

This multi-step approach offers high yields and minimizes side products, making it a preferred method in many synthetic applications.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via a Weinreb Amide

This protocol is divided into two main stages: the formation of the Weinreb amide and its subsequent reduction to the aldehyde.

Stage 1: Preparation of the Weinreb Amide

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
N-Cbz-L-Aspartic acid 4-tert-butyl ester323.34 g/mol 10.0 g30.9
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70 g/mol 6.5 g33.9
1-Hydroxybenzotriazole (HOBt)135.13 g/mol 4.6 g34.0
N,O-Dimethylhydroxylamine hydrochloride97.54 g/mol 3.3 g33.8
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 11.2 mL (65.0)65.0
Dichloromethane (DCM), anhydrous-200 mL-

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Cbz-L-Aspartic acid 4-tert-butyl ester (10.0 g, 30.9 mmol), HOBt (4.6 g, 34.0 mmol), and N,O-dimethylhydroxylamine hydrochloride (3.3 g, 33.8 mmol).

  • Add anhydrous dichloromethane (200 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add DIPEA (11.2 mL, 65.0 mmol) to the stirred suspension.

  • Add EDC (6.5 g, 33.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 40% Ethyl Acetate in Hexane).

  • Upon completion, dilute the reaction mixture with DCM (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used in the next step without further purification.

Stage 2: Reduction of the Weinreb Amide to the Aldehyde

Reagent/MaterialMolecular WeightQuantity (from Stage 1)Moles (mmol)
Weinreb Amide Intermediate~366.42 g/mol ~11.3 g~30.9
Lithium Aluminum Hydride (LAH)37.95 g/mol 1.4 g36.9
Tetrahydrofuran (THF), anhydrous-150 mL-
Potassium Hydrogen Sulfate (KHSO₄), 1 M solution-~100 mL-

Procedure:

  • Carefully dissolve the crude Weinreb amide from Stage 1 in anhydrous THF (150 mL) in a dry 500 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a suspension of LAH (1.4 g, 36.9 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

  • Slowly add the LAH suspension to the Weinreb amide solution via a cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of ethyl acetate (10 mL) at -78 °C, followed by a saturated solution of Rochelle's salt (sodium potassium tartrate) or 1 M KHSO₄ solution (~100 mL).

  • Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to afford the pure product.

Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Weinreb Amide Formation cluster_stage2 Stage 2: Reduction to Aldehyde A Starting Material: N-Cbz-L-Aspartic acid 4-tert-butyl ester B Couple with N,O-Dimethylhydroxylamine (EDC, HOBt, DIPEA in DCM) A->B C Aqueous Workup (HCl, NaHCO3, Brine) B->C D Weinreb Amide Intermediate C->D E Reduce with LAH in THF at -78 °C D->E Proceed to next stage F Quench & Aqueous Workup (Rochelle's Salt or KHSO4) E->F G Purification (Silica Gel Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of the target aldehyde.

Characterization

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₆H₂₁NO₅[2]

  • Molecular Weight: 307.34 g/mol [2]

  • Expected Spectroscopic Data:

Proton (¹H) NMR (CDCl₃, 400 MHz)Expected Chemical Shift (ppm)
Aldehyde proton (-CHO)~9.6 - 9.8 (s, 1H)
Aromatic protons (Cbz)~7.3 - 7.4 (m, 5H)
NH proton~5.5 - 5.8 (d, 1H)
CH₂ (Cbz)~5.1 (s, 2H)
α-CH~4.5 - 4.6 (m, 1H)
β-CH₂~2.9 - 3.2 (m, 2H)
tert-Butyl protons~1.4 (s, 9H)

Note: Spectroscopic data is predicted based on typical values for similar structures and should be confirmed by analysis.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Lithium Aluminum Hydride (LAH): Highly flammable and water-reactive. Handle with extreme care under an inert atmosphere. Quench slowly and carefully at low temperatures.

    • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

    • Acids and Bases (HCl, DIPEA): Corrosive. Handle with care to avoid burns.

  • Storage: The final product should be stored at -20°C under an argon or nitrogen atmosphere to prevent degradation.[10]

References

  • MySkinRecipes. t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. Available at: [Link]

  • ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

  • National Institutes of Health. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Available at: [Link]

  • Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Available at: [Link]

  • Protheragen. N-Cbz-L-Aspartic acid 4-tert-butyl ester. Available at: [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. This compound. Available at: [Link]

  • ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Available at: [Link]

  • PrepChem.com. Synthesis of tert-butyl 3-oxobutyrate. Available at: [Link]

  • Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 - Course Materials. Available at: [Link]

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Application Note & Protocol: A Scalable Synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is a pivotal chiral building block in modern pharmaceutical development and peptide synthesis. Its unique structure, featuring orthogonal protecting groups and a reactive aldehyde functionality, makes it a valuable intermediate for constructing complex bioactive molecules, including protease inhibitors and peptide mimetics.[1] Transitioning the synthesis of this compound from laboratory scale to industrial production presents significant challenges related to yield, purity, cost-efficiency, and safety.[2][3] This document provides a comprehensive guide for researchers, chemists, and process development professionals on a robust and scalable synthesis strategy. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step protocol for multi-gram synthesis, and discuss critical parameters for successful scale-up, ensuring scientific integrity and operational excellence.

Introduction: Strategic Importance and Synthesis Rationale

The target molecule, known conversationally as Cbz-Asp(OtBu)-aldehyde, belongs to the class of protected amino acids, which are fundamental components in both solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS).[4][5][6] The benzyloxycarbonyl (Cbz) group provides stable protection for the α-amino functionality, which can be selectively removed via catalytic hydrogenation.[] Concurrently, the tert-butyl (OtBu) ester protects the side-chain carboxyl group and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[][8] This orthogonality is crucial for sequential bond formation in complex syntheses.

The primary challenge in synthesizing derivatives of aspartic acid is the propensity for base-catalyzed aspartimide formation, a side reaction that can lead to a mixture of difficult-to-separate impurities and compromise the stereochemical integrity of the final product.[9][10] Our synthetic strategy is designed to minimize this risk by carefully selecting reagents and controlling reaction conditions.

The overall synthetic pathway is conceptualized as a three-stage process starting from a commercially available, orthogonally protected aspartic acid derivative.

G A Stage 1: Starting Material Cbz-Asp(OtBu)-OH B Stage 2: Weinreb Amide Formation Activation & Coupling A->B EDC, HOBt, N,O-Dimethylhydroxylamine C Stage 3: Selective Reduction Formation of Aldehyde B->C LiAlH(OtBu)3 or DIBAL-H -78 °C D Final Product This compound C->D Aqueous Work-up

Caption: High-level overview of the three-stage synthetic strategy.

Mechanistic Insights and Process Development

Stage 1: Starting Material Selection

The synthesis commences with N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester (Cbz-Asp(OtBu)-OH), a commercially available and well-characterized intermediate.[11][12] Utilizing this starting material bypasses the initial protection steps of L-aspartic acid, streamlining the process and improving overall efficiency for scale-up.

Stage 2: Weinreb Amide Formation

To convert the free α-carboxylic acid to an aldehyde, a direct reduction is often problematic on a large scale as it can lead to over-reduction to the corresponding alcohol. A more controlled and scalable approach is the formation of a Weinreb amide, N-methoxy-N-methylamide. This intermediate is stable to many nucleophiles but is readily and selectively reduced to the aldehyde.

The reaction proceeds via the activation of the carboxylic acid using a standard peptide coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to form an active ester. This intermediate then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine) to yield the desired Weinreb amide.

Causality Behind Choices:

  • EDC/HOBt: This combination is effective for amide bond formation and helps suppress racemization. While some benzotriazole-based reagents have reported explosive properties at high temperatures, HOBt is widely used with appropriate safety precautions.[13]

  • Non-nucleophilic Base: Prevents side reactions and ensures the free N,O-dimethylhydroxylamine is available for coupling.

Stage 3: Selective Reduction to Aldehyde

The key transformation is the selective reduction of the Weinreb amide. The resulting N-methoxy-N-methylamide is reduced at low temperatures (typically -78 °C) using a mild and sterically hindered hydride source.

Causality Behind Choices:

  • Reducing Agent: Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or Diisobutylaluminium hydride (DIBAL-H) are ideal. They deliver a single hydride to the amide, forming a stable chelated tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic or aqueous work-up, preventing over-reduction to the alcohol.

  • Low Temperature: Crucial for controlling the reaction rate, minimizing side reactions, and ensuring high selectivity.

Scale-Up Considerations: From Bench to Plant

Transitioning from a laboratory procedure to a large-scale manufacturing process requires careful consideration of several interdependent factors.[3]

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Rationale & Key Challenges
Solvent Volume High dilution common (e.g., 10-20 mL/g)Minimized for efficiency (e.g., 4-8 mL/g)Reduces cost, waste, and cycle time. Requires solubility studies and efficient mixing.
Temperature Control Flask in ice/dry ice bathJacketed reactor with automated thermal control unitMaintaining homogeneity and managing exotherms is critical for safety and selectivity.
Reagent Addition Manual addition via pipette/spatulaMetered addition via dosing pumpsEnsures controlled reaction rates, prevents localized concentration spikes, and improves safety.
Reaction Monitoring Thin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Provides quantitative, real-time data on conversion and impurity profiling.
Work-up & Isolation Separatory funnel, rotary evaporatorLarge-scale extractors, agitated filter dryersRequires engineering controls to handle large volumes and ensure efficient phase separation and drying.
Purification Flash column chromatographyCrystallization or large-scale prep-HPLCChromatography is expensive at scale. Developing a robust crystallization protocol is highly preferred for purity and cost.[14][15]
Safety Fume hoodProcess hazard analysis (PHA), dedicated containmentHandling of flammable solvents, pyrophoric reagents (if used), and potent compounds requires rigorous safety protocols.[13]

Detailed Experimental Protocol (100-gram Scale)

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory or manufacturing setting. All operations should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Workflow Diagram

G cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2: Selective Reduction A Charge Reactor with Cbz-Asp(OtBu)-OH, N,O-Dimethylhydroxylamine HCl, and DCM B Cool to 0-5 °C A->B C Add N-Methylmorpholine B->C D Add EDC·HCl solution (portion-wise) C->D E Warm to RT, stir 12h D->E F IPC Check (HPLC) E->F G Aqueous Work-up F->G H Solvent Swap to THF G->H I Cool Weinreb Amide solution to -78 °C H->I Proceed to next stage J Slowly add LiAlH(OtBu)3 solution I->J K Stir for 2h at -78 °C J->K L IPC Check (TLC/HPLC) K->L M Quench with Rochelle's Salt L->M N Warm to RT M->N O Phase Separation N->O P Isolate & Purify O->P

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Step 1: Synthesis of (S)-tert-butyl 2-((benzyloxy)carbonylamino)-4-(methoxy(methyl)amino)-4-oxobutanoate (Weinreb Amide)
ReagentMWAmountMolesEquiv.
Cbz-Asp(OtBu)-OH323.34100.0 g0.3091.0
N,O-Dimethylhydroxylamine HCl97.5433.2 g0.3401.1
EDC·HCl191.7065.2 g0.3401.1
N-Methylmorpholine (NMM)101.1571.8 mL0.6492.1
Dichloromethane (DCM)-1.0 L--

Procedure:

  • Charge a 2L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with Cbz-Asp(OtBu)-OH (100.0 g), N,O-dimethylhydroxylamine hydrochloride (33.2 g), and Dichloromethane (700 mL).

  • Begin stirring and cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Slowly add N-methylmorpholine (71.8 mL) over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • In a separate vessel, dissolve EDC·HCl (65.2 g) in DCM (300 mL).

  • Add the EDC·HCl solution to the reactor via an addition funnel over 60-90 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for at least 12 hours.

  • In-Process Control (IPC): Withdraw a small aliquot, quench with water, extract the organic layer, and analyze by HPLC to confirm the consumption of starting material (>99%).

  • Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the Weinreb amide as a viscous oil. The product is typically used in the next step without further purification. Expected yield: ~110 g (crude).

Step 2: Synthesis of this compound
ReagentMWAmountMolesEquiv.
Weinreb Amide (from Step 1)366.41~110 g~0.3001.0
Lithium tri-tert-butoxyaluminum hydride (1.0 M in THF)254.29360 mL0.3601.2
Anhydrous Tetrahydrofuran (THF)-1.0 L--

Procedure:

  • Transfer the crude Weinreb amide from the previous step to a 3L jacketed reactor and dissolve in anhydrous THF (1.0 L) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath or a cryo-cooler.

  • Slowly add the 1.0 M solution of LiAlH(OtBu)₃ in THF (360 mL) via cannula or addition funnel over 90-120 minutes. Maintain the internal temperature below -70 °C throughout the addition.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • IPC: Withdraw a small aliquot and quench it into a vigorously stirring solution of Rochelle's salt. Extract with ethyl acetate and analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the disappearance of the Weinreb amide.

  • Quench: While maintaining the temperature below -60 °C, slowly and carefully add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, ~500 mL) to quench the reaction. This may be exothermic.

  • Once the addition is complete, remove the cooling bath and allow the mixture to warm to ambient temperature with vigorous stirring. Stir for 2-4 hours or until two clear layers form.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Combine all organic layers, wash with brine (1 x 500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid. Expected yield: 75-85 g (79-89% over two steps).

Product Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity and purity.

AnalysisSpecification
Appearance White to off-white solid
¹H NMR Conforms to structure
Mass Spec (ESI-MS) [M+H]⁺ = 308.15, [M+Na]⁺ = 330.13
Purity (HPLC) ≥98.0%
Optical Rotation Specific rotation value to be determined empirically

Reference Data:

  • Molecular Formula: C₁₆H₂₁NO₅[16][17]

  • Molecular Weight: 307.34 g/mol [16][17]

  • CAS Number: 78553-60-3[16][17][18]

Conclusion

This application note outlines a robust and scalable two-step synthesis of this compound from a commercially available protected aspartic acid derivative. By employing a stable Weinreb amide intermediate and a controlled low-temperature reduction, this protocol circumvents common issues like over-reduction and is amenable to large-scale production. The successful implementation of this synthesis on an industrial scale hinges on careful control of key process parameters, including temperature, reagent stoichiometry, and purification strategy. This guide provides the foundational knowledge for process chemists and engineers to develop a safe, efficient, and economically viable manufacturing process for this critical pharmaceutical building block.

References

  • Neuland Labs. (2025, September 1). From Milligrams to Kilograms: Scaling Up Synthetic Peptides. Neuland Labs. [Link]

  • Alfa Chemistry. Protected Amino Acid Purification. Chemical Amino / Alfa Chemistry. [Link]

  • Pharmaceutical Online. (2020, August 18). Scale-Up Considerations For Large-Scale Peptide Manufacturing. Pharmaceutical Online. [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information. [Link]

  • Unnamed Source. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • Unnamed Source. (2024, October 15). Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry. [Link]

  • Google Patents. EP2886531A1 - Aspartic acid derivatives.
  • PNAS. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences. [Link]

  • Benepure Pharmaceutical Co., Ltd. Cbz-Asp-(OtBu)-OH CAS: 5545-52-8. Ingredients Network. [Link]

  • European Patent Office. EP2886531A1 - Aspartic acid derivatives. European Patent Office. [Link]

  • Protheragen. Cbz-Asp(OtBu)-OH. Protheragen. [Link]

  • Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • ResearchGate. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

  • MySkinRecipes. t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. MySkinRecipes. [Link]

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Huicheng Biotech. This compound. Huicheng Biotech. [Link]

  • ResearchGate. (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]

  • PMC. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

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The Strategic Application of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate in Asymmetric Synthesis: A Guide to Chiral Heterocycle Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a derivative of L-aspartic acid, is a cornerstone chiral building block in modern asymmetric synthesis. Its strategic importance lies in the orthogonal protecting group strategy employed: the benzyloxycarbonyl (Cbz) group shields the amine, while the tert-butyl ester protects the α-carboxylic acid. This arrangement allows for selective deprotection and functionalization, making it an invaluable precursor for the synthesis of complex, stereochemically defined molecules, particularly chiral nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in a vast array of pharmaceuticals and bioactive natural products. This guide provides an in-depth exploration of the utility of this reagent, focusing on the synthesis of chiral piperidine scaffolds, and offers a detailed, field-proven protocol for its application.

Core Principles of Reactivity and Stereochemical Control

The synthetic versatility of this compound stems from the presence of three key functional groups: the protected amine, the protected α-carboxylic acid, and the aldehyde at the 4-position. The aldehyde functionality serves as a key electrophilic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The inherent chirality at the C2 position, originating from the natural amino acid pool, provides a powerful tool for inducing stereoselectivity in subsequent transformations. The bulky tert-butyl ester group can also play a role in directing the stereochemical outcome of reactions at adjacent centers.

A critical transformation of this aldehyde is its conversion to a β-ketoester. This intermediate is primed for intramolecular cyclization reactions, leading to the formation of chiral heterocyclic rings. The stereochemical integrity of the final product is often dictated by the careful choice of reagents and reaction conditions, particularly in reduction steps.

Application in the Asymmetric Synthesis of Chiral Piperidines

Chiral piperidines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The synthesis of highly functionalized and stereochemically defined piperidines is a significant challenge. This compound and its analogs serve as excellent starting materials for the construction of these valuable heterocycles.

A robust strategy involves the conversion of the aspartic acid derivative into a β-ketoester, followed by an intramolecular cyclization to form a piperidine-2,4-dione derivative. Subsequent diastereoselective reduction of the ketone functionality at C4 allows for the introduction of a new stereocenter with high control.

Workflow for the Synthesis of a Chiral 4-Hydroxypiperidine Derivative

The following workflow outlines the key transformations in the synthesis of a di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, a valuable intermediate for more complex targets. This protocol is adapted from a well-established procedure and highlights the utility of an N-Boc protected analog, which follows the same synthetic logic as the Cbz-protected title compound.[1]

G A N-Boc-L-Aspartic Acid α-tert-butyl ester B β-Ketoester Intermediate A->B   Condensation with Meldrum's Acid C Di(tert-butyl) (2S)-4,6-dioxo-1,2- piperidinedicarboxylate B->C   Intramolecular Cyclization (Heat) D Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2- piperidinedicarboxylate C->D   Diastereoselective Reduction (NaBH4, AcOH)

Caption: Synthetic workflow for a chiral 4-hydroxypiperidine.

Detailed Protocols and Experimental Insights

The following protocols provide a step-by-step guide for the synthesis of a chiral 4-hydroxypiperidine derivative, demonstrating the practical application of the principles discussed.

Part 1: Synthesis of the β-Ketoester Intermediate

Protocol:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (Argon), dissolve N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (1.0 eq.) in anhydrous dichloromethane.[1]

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.05 eq.) and 4-dimethylaminopyridine (DMAP, 1.5 eq.).[1]

  • Coupling Reaction: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq.) portion-wise over 5 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]

  • Workup: Dilute the reaction with dichloromethane and wash successively with 1 M aqueous KHSO₄, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Expert Insights:

  • Choice of Coupling Reagents: The use of EDC·HCl and DMAP is a standard and highly effective method for activating the carboxylic acid for condensation with the acidic methylene of Meldrum's acid.

  • Meldrum's Acid as an Acylating Agent Precursor: Meldrum's acid is a convenient and highly reactive precursor to a malonic acid equivalent, facilitating the formation of the β-ketoester upon reaction with the activated aspartic acid derivative.

Part 2: Intramolecular Cyclization to the Piperidine-2,4-dione

Protocol:

  • Reaction Setup: Dissolve the crude β-ketoester intermediate from Part 1 in ethyl acetate in a round-bottomed flask equipped with a reflux condenser.[1]

  • Cyclization: Heat the solution at reflux (approximately 80 °C) for 3 hours.[1]

  • Workup: Cool the solution to room temperature and wash with 1 N aqueous KHSO₄ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Expert Insights:

  • Thermal Cyclization: The intramolecular cyclization proceeds via a Dieckmann-type condensation. The elevated temperature provides the necessary energy to overcome the activation barrier for the ring-closing reaction. The thermodynamic stability of the six-membered piperidine ring drives the reaction to completion.

Part 3: Diastereoselective Reduction of the 4-Keto Group

Protocol:

  • Reaction Setup: In a two-necked round-bottomed flask under an inert atmosphere, dissolve the piperidine-2,4-dione from Part 2 in anhydrous dichloromethane.[1]

  • Addition of Acetic Acid: Cool the solution to 0 °C and add acetic acid.[1]

  • Reduction: Add sodium borohydride (NaBH₄, 3.0 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.[1]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour.[1]

  • Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by recrystallization from dichloromethane/diisopropyl ether to afford the desired (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate as a white solid.[1]

Expert Insights:

  • Stereochemical Control: The diastereoselectivity of the reduction is crucial for the synthesis of a single stereoisomer. The use of sodium borohydride in the presence of acetic acid provides excellent stereocontrol, favoring the formation of the (4S)-hydroxy product. The bulky tert-butoxycarbonyl group at the C2 position likely directs the hydride attack from the less hindered face of the ketone.

  • Recrystallization for Diastereomeric Purity: A single recrystallization is often sufficient to obtain the product in high diastereomeric purity (>99:1 dr).[1]

Quantitative Data Summary:

StepStarting MaterialProductYieldDiastereomeric Ratio (dr)
1. β-Ketoester Formation N-Boc-L-Asp-OtBu2-tert-Butoxycarbonylamino-4-(2,2-dimethyl-4,6-dioxo-[1][2]dioxan-5-yl)-4-oxo-butyric acid tert-butyl ester~85%N/A
2. Intramolecular Cyclization β-Ketoester intermediateDi(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate~60%N/A
3. Diastereoselective Reduction Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylateDi(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate~49%>99:1

Application in Reductive Amination for Acyclic Scaffolds

The aldehyde functionality of this compound also allows for its use in reductive amination reactions to construct chiral acyclic diamine derivatives. These can be valuable intermediates in the synthesis of peptidomimetics and other complex molecules.

General Reductive Amination Workflow

G A T-Butyl (2S)-2-[(benzyloxycarbonylamino)] -4-oxo-butyrate C Imine/Iminium Ion Intermediate A->C B Primary or Secondary Amine B->C D Chiral Diamine Derivative C->D   Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination of the title compound.

A typical protocol involves the reaction of the aldehyde with a primary or secondary amine in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of solvent is typically an aprotic solvent like dichloromethane or dichloroethane. Acetic acid can be used as a catalyst to facilitate imine formation.

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block for the asymmetric synthesis of complex molecules. Its pre-installed stereocenter and orthogonal protecting groups provide a robust platform for the construction of chiral heterocycles, particularly piperidines, which are of significant interest in drug discovery. The detailed protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable reagent. Future applications will undoubtedly see its continued use in the development of novel therapeutics and as a key component in the total synthesis of complex natural products.

References

  • Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of (+)-CP-99,994 via Pd(0)-Catalyzed Asymmetric Allylic and Homoallylic C–H Diamination of Terminal Olefin. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges you may encounter during the purification of this important chiral intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly complex bioactive molecules and peptide-based therapeutics.[1][2] Its stereochemical purity is paramount for the efficacy and safety of the final drug product. The purification of this compound, typically obtained via oxidation of its 4-hydroxy precursor, can present several challenges, from managing product stability to removing closely related impurities. This guide provides practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound.

FAQs

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile largely depends on the synthetic route, specifically the oxidation of the corresponding 4-hydroxybutyrate precursor. Common impurities include:

  • Unreacted Starting Material: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate.

  • Over-oxidation Products: Carboxylic acids or other degradation products if harsh oxidizing agents are used.

  • Reagents and Byproducts from Oxidation: For instance, if using a Swern or Dess-Martin oxidation, residual reagents or their byproducts may be present.

  • Solvent Residues: From the reaction or workup.

Q2: My final product is a colorless oil. Is this expected, and how can I best handle it for storage?

A2: Yes, this compound is often isolated as a colorless oil.[3] For storage, it is recommended to keep it at -20°C under an inert atmosphere (e.g., argon) to prevent degradation.[4]

Q3: What are the general stability characteristics of this compound that I should be aware of during workup and purification?

A3: The compound contains both a benzyloxycarbonyl (Cbz) and a tert-butyl (t-Butyl) ester protecting group, which have distinct stability profiles. The t-Butyl ester is highly sensitive to acidic conditions and can be cleaved. The Cbz group is more stable to acidic and basic conditions but can be removed by hydrogenolysis. Therefore, it is crucial to avoid strongly acidic conditions during the workup and purification steps. Neutral or slightly basic washes are generally preferred.

Troubleshooting Common Purification Issues

Issue 1: My product is degrading during silica gel chromatography.

  • Cause: The aldehyde functional group in the target molecule can be sensitive, and prolonged contact with silica gel, which can be slightly acidic, may lead to degradation.

  • Solution:

    • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1%) or pyridine, and then with your mobile phase until the eluent is neutral.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.

    • Minimize Contact Time: Perform flash column chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the column.

Issue 2: I am having difficulty separating my product from the starting alcohol (4-hydroxybutyrate precursor).

  • Cause: The starting material and the product have similar polarities, which can make chromatographic separation challenging.

  • Solution:

    • Optimize Your Mobile Phase: A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2] You may need to fine-tune the ratio to achieve better separation. A step-gradient elution can also be effective. Start with a lower polarity to elute less polar impurities, then gradually increase the polarity to elute your product, leaving the more polar starting material behind.

    • Consider a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, you could explore other solvent systems such as dichloromethane/methanol or toluene/acetone.

    • Check for Complete Oxidation: Before purification, ensure your oxidation reaction has gone to completion using techniques like TLC or LC-MS to minimize the amount of starting material in your crude product.

Issue 3: I observe streaking or tailing of my compound on the TLC plate and during column chromatography.

  • Cause: This can be due to the interaction of the compound with the stationary phase, overloading of the column, or the presence of acidic impurities.

  • Solution:

    • Add a Modifier to Your Mobile Phase: As mentioned for product degradation, adding a small amount of a base like triethylamine to your eluent can often resolve streaking issues by neutralizing active sites on the silica gel.

    • Load Less Material: Overloading the column is a common cause of poor separation and tailing. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.

    • Perform an Aqueous Workup Before Chromatography: A thorough aqueous workup can remove many polar impurities that might interfere with chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

This protocol is designed to remove the bulk of water-soluble impurities and unreacted reagents from the crude reaction mixture before chromatographic purification.

  • After the oxidation reaction is complete, quench the reaction as appropriate for the reagents used.

  • Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to aid in the separation of the aqueous and organic layers.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil.

Protocol 2: Flash Column Chromatography Purification

This protocol provides a starting point for the chromatographic purification of this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Crude this compound

Procedure:

  • Prepare the Mobile Phase: Start with a mobile phase of hexane:ethyl acetate (e.g., 3:1 v/v). If streaking is observed on the analytical TLC, consider adding 0.1% triethylamine to the mobile phase.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique often leads to better resolution than wet loading.

  • Elute the Column: Begin elution with the prepared mobile phase. If necessary, a gradient elution can be employed, gradually increasing the proportion of ethyl acetate to elute more polar compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Example Solvent Gradient for Flash Chromatography

StepHexane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
180202-3Elute non-polar impurities.
270305-10Elute the target compound.
350502-3Elute more polar impurities.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product Oxidation Oxidation of 4-hydroxy precursor Quench Reaction Quench Oxidation->Quench Crude Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration1 Solvent Removal Drying->Concentration1 Chromatography Flash Column Chromatography Concentration1->Chromatography Crude Product FractionAnalysis TLC Analysis of Fractions Chromatography->FractionAnalysis Concentration2 Solvent Removal FractionAnalysis->Concentration2 Pure Fractions PureProduct Pure Product Concentration2->PureProduct

Caption: General workflow for the synthesis and purification of the target compound.

Logical Troubleshooting Flow

The diagram below outlines a logical approach to troubleshooting common purification challenges.

TroubleshootingFlow cluster_troubleshoot Troubleshooting Start Start Purification TLC_Analysis Analytical TLC of Crude Start->TLC_Analysis Good_Separation Good Separation? TLC_Analysis->Good_Separation Run_Column Run Flash Column Chromatography Good_Separation->Run_Column Yes Poor_Sep Poor Separation? Good_Separation->Poor_Sep No Analyze_Fractions Analyze Fractions Run_Column->Analyze_Fractions Pure Pure Product? Analyze_Fractions->Pure Combine_Concentrate Combine & Concentrate Pure->Combine_Concentrate Yes Streaking Streaking/ Tailing? Pure->Streaking No (Streaking) Pure->Poor_Sep No (Poor Separation) End End Combine_Concentrate->End Add_Base Add Base (e.g., TEA) to Mobile Phase Streaking->Add_Base Change_Solvent Change Solvent System Poor_Sep->Change_Solvent Check_Loading Check Column Loading Poor_Sep->Check_Loading Add_Base->TLC_Analysis Re-evaluate Change_Solvent->TLC_Analysis Re-evaluate Check_Loading->Run_Column Re-run with less material

Caption: A logical flow diagram for troubleshooting purification issues.

References

  • MySkinRecipes. t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. Available from: [Link]

  • Aladdin. This compound. Available from: [Link]

  • HuiCheng Biotech. This compound. Available from: [Link]

Sources

Technical Support Center: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate (CAS 78553-60-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability, handling, and degradation of this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the molecule's chemical behavior to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Question 1: What are the optimal storage conditions for this compound?

Answer: Proper storage is critical to maintain the integrity of the compound. Both short-term and long-term storage recommendations are based on minimizing potential degradation pathways such as hydrolysis and thermal decomposition.

ConditionTemperatureDurationRationale
Solid (Powder) -20°CUp to 3 yearsMinimizes thermal degradation and residual moisture-driven hydrolysis.[1][2] Store under an inert atmosphere (e.g., Argon) for maximum stability.[1]
2-8°CShort-termAcceptable for brief periods; however, for long-term storage, -20°C is strongly recommended to prevent slow degradation.[3]
In Solvent -80°CUp to 6 monthsCryogenic storage is necessary to slow down solvent-mediated degradation pathways.[2]
-20°CUp to 1 monthSuitable for working solutions. It is advisable to use anhydrous solvents and prepare fresh solutions as needed.[2]

Question 2: Which solvents are recommended for dissolving this compound?

Answer: The compound exhibits good stability in common non-aqueous organic solvents.[] Recommended solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). It is crucial to use anhydrous grades of these solvents, as trace amounts of water or acidic impurities can initiate degradation, particularly of the tert-butyl ester.

Question 3: What are the primary functional groups I should be concerned about regarding stability?

Answer: This molecule has three primary points of potential chemical instability that are critical to understand during experimental design:

  • Tert-butyl Ester: Highly susceptible to acid-catalyzed cleavage.

  • N-Benzyloxycarbonyl (Cbz) Group: A robust protecting group, but susceptible to cleavage under specific conditions like hydrogenolysis.[]

  • 4-Oxo (Aldehyde) Group: A reactive carbonyl functional group that can participate in various side reactions.

Understanding the interplay of these groups is key to troubleshooting unexpected experimental outcomes.

Part 2: Troubleshooting Guide - Degradation Pathways & Solutions

This section provides in-depth guidance on identifying and mitigating specific degradation pathways you may encounter.

Issue 1: Loss of Starting Material and Appearance of a More Polar Impurity

Symptom: You observe a progressive loss of your starting material via HPLC analysis, accompanied by the emergence of a new, earlier-eluting peak. Mass spectrometry analysis of this new peak shows a mass loss of 56 amu.

Probable Cause: Acid-Catalyzed Hydrolysis of the Tert-butyl Ester

This is the most common degradation pathway. The tert-butyl ester is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), but it can also be labile in the presence of even trace acidic impurities.[] The mechanism proceeds via a stable tertiary carbocation (SN1 mechanism), resulting in the formation of the corresponding carboxylic acid and isobutylene (which hydrates to tert-butanol).

Visualizing the Degradation Pathway

G cluster_main This compound cluster_degradation Potential Degradation Products parent Parent Compound (C16H21NO5) M.W. 307.34 acid_product Carboxylic Acid (Loss of t-Butyl) ΔM = -56 Da parent->acid_product  Acidic Conditions (e.g., trace H₂O/H⁺) aspartimide Aspartimide Intermediate (Isomer) ΔM = 0 Da parent->aspartimide Basic Conditions (e.g., Piperidine, DIPEA) reduced_product 4-Hydroxy Product (Reduction) ΔM = +2 Da parent->reduced_product Reducing Agents (e.g., NaBH₄) G start Unexpected Result Observed (e.g., low yield, impurity) check_mass Analyze by HPLC-MS start->check_mass mass_loss Mass Loss of 56 Da? check_mass->mass_loss same_mass Isomeric Impurity (Same Mass)? mass_loss->same_mass No acid_hydrolysis Diagnosis: Acid-Catalyzed t-Butyl Ester Hydrolysis mass_loss->acid_hydrolysis Yes other_mass Other Mass Change? same_mass->other_mass No aspartimide Diagnosis: Base-Mediated Aspartimide Formation same_mass->aspartimide Yes check_reagents Diagnosis: Investigate Reaction Side-Products other_mass->check_reagents solution_acid Action: - Check Solvent Purity - Use Anhydrous Solvents - Neutralize Glassware acid_hydrolysis->solution_acid solution_base Action: - Minimize Reaction Time - Use Hindered Base - Lower Temperature aspartimide->solution_base solution_other Action: - Check for Redox Agents - Perform Stress Testing - Analyze Reagent Purity check_reagents->solution_other

Caption: A logical workflow for troubleshooting common degradation issues.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol helps preemptively identify potential liabilities of the molecule under your specific experimental conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition.

    • Acidic Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

    • Basic Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

    • Oxidative Degradation: Add 3% H₂O₂ to a final concentration of 0.3%.

    • Thermal Stress: Keep one vial of the stock solution at 60°C.

    • Control: Keep one vial of the stock solution at 4°C.

  • Time Points: Incubate the vials and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction by neutralizing (if applicable) and diluting with the mobile phase. Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. Identify the conditions under which degradation occurs and characterize the degradants by their mass-to-charge ratio. This provides a clear picture of the molecule's vulnerabilities.

References

  • MySkinRecipes. t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Protheragen. N-Cbz-L-Aspartic acid 4-tert-butyl ester. [Link]

  • Springer. Isolation and characterization of 2-butoxyethanol degrading bacterial strains. [Link]

  • HCHBIO. This compound. [Link]

  • National Center for Biotechnology Information. Isolation and characterization of 2-butoxyethanol degrading bacterial strains. [Link]

  • National Center for Biotechnology Information. Kinetics of Methyl t-Butyl Ether Cometabolism at Low Concentrations by Pure Cultures of Butane-Degrading Bacteria. [Link]

  • ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • ChemRxiv. Neumann et al. [Link]

  • National Center for Biotechnology Information. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. [Link]

  • National Center for Biotechnology Information. Tert-butyl 2-amino-4-(benzyloxy)butanoate. [Link]

  • National Center for Biotechnology Information. De novo biosynthesis of butyl butyrate in engineered Clostridium tyrobutyricum. [Link]

  • ResearchGate. Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide. [Link]

Sources

Technical Support Center: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate in their experimental workflows. As a critical building block in the synthesis of complex peptides and pharmaceuticals, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions regarding common impurities associated with this reagent.

I. Understanding the Synthesis and Potential Impurities

This compound is typically synthesized in a two-step process from its corresponding protected aspartic acid derivative, N-Cbz-L-aspartic acid 4-tert-butyl ester (Cbz-Asp(OtBu)-OH). The synthesis involves the reduction of the free carboxylic acid to a primary alcohol, followed by a controlled oxidation to the desired aldehyde. Each of these steps presents opportunities for the introduction of specific impurities.

Synthesis_Pathway Cbz-Asp(OtBu)-OH N-Cbz-L-aspartic acid 4-tert-butyl ester Reduction Reduction (e.g., BH3-THF, iBuOCOCl/NaBH4) Cbz-Asp(OtBu)-OH->Reduction Step 1 Impurity_A Impurity: Unreacted Starting Material (Cbz-Asp(OtBu)-OH) Cbz-Asp(OtBu)-OH->Impurity_A Alcohol_Intermediate T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate Reduction->Alcohol_Intermediate Oxidation Mild Oxidation (e.g., PCC, DMP, Swern) Alcohol_Intermediate->Oxidation Step 2 Impurity_B Impurity: Incomplete Oxidation (Alcohol Intermediate) Alcohol_Intermediate->Impurity_B Final_Product This compound Oxidation->Final_Product Impurity_C Impurity: Over-oxidation (Carboxylic Acid) Oxidation->Impurity_C Strong Oxidants or Water

Caption: Synthetic pathway of this compound and common impurity insertion points.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: The most prevalent impurities are typically process-related, arising from the synthetic route. These include:

  • Unreacted Starting Material: Residual N-Cbz-L-aspartic acid 4-tert-butyl ester (Cbz-Asp(OtBu)-OH).

  • Incompletely Oxidized Intermediate: The corresponding alcohol, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate.

  • Over-oxidized Byproduct: The corresponding carboxylic acid, (3S)-3-[(benzyloxycarbonyl)amino]-5-(tert-butoxy)-5-oxopentanoic acid, formed if the oxidation is too harsh or if water is present.[1]

Q2: My NMR spectrum shows an unexpected triplet at around 3.6 ppm and a broad singlet that integrates to one proton. What could this be?

A2: These signals are characteristic of the alcohol intermediate, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. The triplet at approximately 3.6 ppm corresponds to the two protons of the -CH2OH group, and the broad singlet is the hydroxyl proton. This indicates an incomplete oxidation reaction.

Q3: I observe a peak in my HPLC chromatogram that is more polar than my product. What is its likely identity?

A3: A more polar impurity is often the over-oxidized carboxylic acid byproduct. Carboxylic acids are significantly more polar than aldehydes. Another possibility, though usually less polar than the carboxylic acid, is the unreacted Cbz-Asp(OtBu)-OH starting material.

Q4: How can I minimize the formation of the over-oxidized carboxylic acid impurity during synthesis?

A4: The key is to use a mild and anhydrous oxidizing agent.[2] Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are designed to halt the oxidation at the aldehyde stage.[3] It is also critical to ensure that all glassware and solvents are scrupulously dried, as the presence of water can facilitate the formation of a gem-diol intermediate which is then readily oxidized to the carboxylic acid.[1][4]

Q5: What are the best storage conditions for this compound to prevent degradation?

A5: As an aldehyde, this compound is susceptible to oxidation and hydration. For long-term stability, it should be stored at low temperatures (-20°C is recommended), under an inert atmosphere (argon or nitrogen), and in a tightly sealed container to protect it from moisture and air.

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving purity issues encountered during your experiments.

Observed Problem Potential Cause Recommended Action(s)
Low yield of the final aldehyde product. Incomplete reduction of the starting carboxylic acid or incomplete oxidation of the alcohol intermediate.Monitor each reaction step by TLC or HPLC to ensure complete conversion before proceeding. For the oxidation step, consider increasing the equivalents of the oxidizing agent or the reaction time.
Presence of a significant amount of the alcohol intermediate in the final product. Insufficient amount of oxidizing agent, low reaction temperature, or a deactivated reagent.Use a fresh batch of a mild oxidizing agent. Ensure the reaction is run at the optimal temperature for the chosen reagent. Consider adding a second portion of the oxidizing agent if the reaction stalls.
Final product is contaminated with the carboxylic acid byproduct. The oxidizing agent used was too strong, or there was water in the reaction mixture.Switch to a milder oxidizing agent like Dess-Martin periodinane.[3] Ensure all solvents and glassware are anhydrous. Perform the reaction under a dry, inert atmosphere.
Product appears as an oil or gum, making it difficult to handle. Presence of multiple impurities that inhibit crystallization or solidification.Purify the crude product using flash column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the aldehyde from its more polar and less polar impurities.

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"Start" -> "Check_NMR"; "Start" -> "Check_HPLC"; "Check_NMR" -> "Impurity_Type"; "Check_HPLC" -> "Impurity_Type"; "Impurity_Type" -> "Alcohol_Impurity" [label="Triplet ~3.6 ppm"]; "Impurity_Type" -> "Acid_Impurity" [label="More polar peak in HPLC"]; "Impurity_Type" -> "Starting_Material_Impurity" [label="Characteristic starting material peaks"]; "Alcohol_Impurity" -> "Action_Re-oxidize"; "Acid_Impurity" -> "Action_Purify"; "Starting_Material_Impurity" -> "Action_Review_Reduction"; }

Caption: Troubleshooting flowchart for purity issues with this compound.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is designed to remove the common impurities discussed above.

  • Prepare the Column: Select a silica gel column with an appropriate diameter based on the amount of crude material. Equilibrate the column with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb the dissolved product onto a small amount of silica gel by concentrating the solution to dryness.

  • Loading the Column: Carefully load the dried, adsorbed sample onto the top of the equilibrated column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10-15% ethyl acetate in hexanes). The less polar byproducts will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes). The desired aldehyde product will begin to elute.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate).

  • Isolating the Product: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

  • Final Analysis: Confirm the purity of the final product by HPLC and NMR spectroscopy.

V. References

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Protheragen. (n.d.). Cbz-Asp(OtBu)-OH. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Alcohol oxidation. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Benepure Pharmaceutical Co., Ltd. (n.d.). Cbz-Asp-(OtBu)-OH CAS: 5545-52-8. Retrieved from [Link]

  • MDPI. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • MDPI. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

Sources

Technical Support Center: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. The target molecule, an N-Cbz protected amino aldehyde, is a valuable intermediate in the synthesis of complex pharmaceuticals, including protease inhibitors and other bioactive molecules.[1]

The key synthetic step—the selective oxidation of the primary alcohol precursor, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate—is fraught with potential challenges.[2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges successfully, ensuring high yield and purity while preserving the critical stereochemical integrity of the C2 chiral center.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the oxidation reaction.

Question 1: My reaction is sluggish or stalls completely. TLC analysis shows mostly unreacted starting material. What's going wrong?

Answer: This is a frequent issue, typically pointing to a problem with the oxidizing agent or reaction setup. Let's break down the probable causes.

Probable Cause A: Degraded or Inactive Oxidizing Agent

The Dess-Martin Periodinane (DMP) is the preferred reagent for this transformation due to its mildness and high selectivity for converting primary alcohols to aldehydes without over-oxidation.[3][4][5] However, DMP is moisture-sensitive and can degrade over time.

  • Expert Insight: While highly pure DMP is effective, some studies have noted that slightly impure or partially hydrolyzed samples can lead to faster reaction rates.[6] However, fully hydrolyzed, polymeric material can deactivate the reaction.[6] The key is using a reliable, active batch of the reagent.

  • Recommended Action:

    • Always use DMP from a freshly opened bottle or a container that has been properly stored under inert gas and protected from moisture.

    • If you suspect your DMP is old, consider preparing it fresh using the improved procedure reported by Ireland and Liu, but exercise caution as its precursor, IBX, can be explosive under heat.[6]

    • Ensure you are using a slight excess of the oxidant, typically in the range of 1.1 to 1.5 molar equivalents relative to the alcohol.

Probable Cause B: Incorrect Stoichiometry or Temperature

  • Expert Insight: The reaction is typically run at room temperature and should be complete within a few hours.[4] Running it at lower temperatures will slow the rate, while significantly higher temperatures are unnecessary and may promote side reactions.

  • Recommended Action:

    • Double-check your calculations to ensure at least 1.1 equivalents of DMP are being used.

    • Maintain the reaction temperature at ambient room temperature (20-25 °C).

    • Monitor the reaction progress every 30-60 minutes via Thin Layer Chromatography (TLC).

Question 2: My reaction works, but I'm getting a significant amount of a more polar byproduct, which I suspect is the carboxylic acid from over-oxidation. How do I prevent this?

Answer: Formation of the corresponding carboxylic acid is a classic sign of over-oxidation. While DMP is excellent at preventing this, certain conditions or reagent choices can still lead to this unwanted byproduct.

  • Expert Insight: The primary advantage of DMP and other modern mild oxidants (like those used in Swern or Parikh-Doering oxidations) is their ability to stop at the aldehyde stage.[3] If you are using harsher, historical oxidants like potassium permanganate (KMnO₄) or chromium-based reagents, over-oxidation is almost guaranteed.

  • Recommended Action:

    • Confirm Your Reagent: Exclusively use a mild and selective oxidizing agent like Dess-Martin Periodinane.

    • Strict Reaction Monitoring: Do not let the reaction run for an extended period (e.g., overnight) without monitoring. Once TLC indicates the consumption of the starting alcohol, proceed with the workup immediately.

    • Avoid Contaminants: Ensure your starting material and solvent are free from other oxidizing contaminants.

Question 3: The reaction looks clean by TLC, but my yield is low after workup and purification. Where is my product going?

Answer: Low isolated yield after a seemingly successful reaction often points to product instability during the workup or purification stages. Aldehydes, particularly α-amino aldehydes, are notoriously sensitive.[7]

Probable Cause A: Degradation Due to pH Extremes

The tert-butyl ester protecting group is highly sensitive to acidic conditions and can be cleaved to the carboxylic acid.[8] The C2 stereocenter is also at risk of epimerization under basic conditions due to the acidity of the α-proton.

  • Expert Insight: The acetic acid generated as a byproduct of the DMP oxidation can be sufficient to cause partial cleavage of the tert-butyl ester if not neutralized.[6]

  • Recommended Action:

    • Use a Buffered Quench: Quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) in saturated aqueous sodium bicarbonate (NaHCO₃). This both reduces the excess oxidant and neutralizes the acetic acid byproduct.

    • Avoid Strong Acids/Bases: Do not use strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) during the aqueous extraction. Keep the aqueous phase pH neutral or very slightly basic (pH 7-8).

    • Rapid Processing: Proceed through the workup and purification steps as quickly as possible to minimize the product's exposure to potentially harmful conditions.

Probable Cause B: Instability on Silica Gel

Standard silica gel is slightly acidic and can cause degradation or epimerization of sensitive aldehydes during column chromatography.

  • Recommended Action:

    • Neutralize Silica Gel: If column chromatography is necessary, consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% triethylamine in the eluent system) or use commercially available deactivated silica gel.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

    • Use Immediately: The most effective strategy is often to use the crude aldehyde directly in the next synthetic step after a simple extractive workup, bypassing chromatography altogether.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 30-40% Ethyl Acetate in Hexanes. The aldehyde product will have a higher Rf value (be less polar) than the starting alcohol. Stain with potassium permanganate; the alcohol will show up as a bright yellow spot, while the aldehyde will be a fainter yellow/brown.

Q2: How can I confirm the identity and purity of my final product? A2: ¹H NMR spectroscopy is definitive. Look for the appearance of a characteristic aldehyde proton signal between 9.5 and 9.8 ppm (singlet or narrow triplet) and the disappearance of the multiplet corresponding to the -CH₂OH protons of the starting material around 3.6-3.8 ppm.

Q3: What are the ideal storage conditions for this compound? A3: Due to its reactivity, the aldehyde should be used as quickly as possible. If storage is unavoidable, it must be stored at low temperatures (≤ -20°C) under an inert atmosphere (e.g., argon) to prevent oxidation and degradation.[10]

Q4: Are the Cbz and t-Butyl protecting groups stable to the recommended DMP oxidation conditions? A4: Yes. Both the benzyloxycarbonyl (Cbz) and tert-butyl (tBu) ester groups are robust and fully compatible with the mild, neutral conditions of a standard Dess-Martin Periodinane oxidation.[1][8]

Part 3: Experimental Protocols & Data

Table 1: Troubleshooting Summary
Issue Observed Probable Cause Recommended Corrective Action
Low or No Conversion Degraded/inactive DMP oxidant.Use a fresh bottle of DMP or one stored properly under inert gas.
Insufficient oxidant.Use 1.1–1.5 molar equivalents of DMP.
Over-oxidation to Carboxylic Acid Use of a harsh oxidizing agent.Strictly use a mild, selective oxidant like DMP.[5]
Reaction left too long.Monitor closely by TLC and quench immediately upon completion.
Low Yield After Workup Acid-catalyzed degradation (t-Bu ester loss).Use a buffered quench (Na₂S₂O₃/NaHCO₃) to neutralize acetic acid.
Base-catalyzed epimerization.Maintain neutral pH during all workup and purification steps.
Degradation on silica gel.Use deactivated silica gel or use the crude product directly in the next step.
Protocol: Dess-Martin Oxidation of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Materials:

  • T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Upon completion (disappearance of starting material by TLC), dilute the reaction mixture with an equal volume of DCM.

  • Pour the diluted mixture into a separatory funnel containing a rapidly stirred 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir until the organic layer becomes clear.

  • Separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • The resulting crude oil or solid is this compound, which can be used in the next step without further purification or purified rapidly by column chromatography on deactivated silica gel if necessary.

Part 4: Visualization of Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the desired synthetic transformation and highlights the primary off-pathway reactions that this guide helps to prevent.

Reaction_Troubleshooting Start Starting Material (Hydroxybutyrate Precursor) Oxidation DMP Oxidation (DCM, RT, 1.2 eq) Start->Oxidation [1] Product Desired Product (Oxo-butyrate Aldehyde) Oxidation->Product Correct Conditions OverOx Side Product (Carboxylic Acid) Oxidation->OverOx Harsh Conditions or Wrong Oxidant Workup Workup & Purification Product->Workup [2] Degradation Degradation / Epimerization (Loss of tBu / Racemization) Workup->Degradation

A workflow for the synthesis of the target aldehyde, highlighting critical control points and potential failure pathways.

References
  • MySkinRecipes. t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Reddit. Question about working with Weinreb amide resin : r/chemistry. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • Benepure Pharmaceutical Co., Ltd. Cbz-Asp-(OtBu)-OH CAS: 5545-52-8. [Link]

  • Scribd. Dess-Martin Oxidation Guide | PDF. [Link]

  • ResearchGate. Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates | Request PDF. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Wipf Group, University of Pittsburgh. Alcohol Oxidations. [Link]

  • ACS Publications. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. [Link]

  • ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. [Link]

  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Protheragen. Cbz-Asp(OtBu)-OH. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • ResearchGate. Evidence for the β-oxidation of orally administered 4-hydroxybutyrate in humans. [Link]

  • Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • Chem-Impex International. This compound | 78553-60-3. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Juniper Publishers. Butyric Acid Influences How β-Hydroxybutyrate Modulates Fatty Acid Oxidation and Ketogenesis To Support Ketosis. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Frontiers. β-Hydroxybutyrate Oxidation in Exercise Is Impaired by Low-Carbohydrate and High-Fat Availability. [Link]

  • Google Patents.
  • Molbase. 2-benzyloxycarbonylamino-3-me-butyric acid 3-cl-4-me-2-oxo-2h-chromen-7-yl ester. [Link]

Sources

Technical Support Center: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate By-product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analysis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a key building block in the synthesis of specialized peptides and pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your experimental results.

Introduction

This compound, also known as Z-L-Asp(OtBu)-aldehyde, is synthesized by the oxidation of its corresponding primary alcohol, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. While this oxidation is a standard procedure, it is not without its challenges. The presence of the aldehyde functional group makes the molecule susceptible to various side reactions, leading to the formation of by-products that can complicate analysis and compromise the purity of the final product. This guide will help you identify and troubleshoot these common issues.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC chromatogram with a mass corresponding to my starting material. What could be the cause?

A1: This is a common observation and usually points to an incomplete oxidation reaction. Several factors could be at play:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent (e.g., Dess-Martin periodinane, PCC) to the alcohol may be inadequate. Ensure you are using a sufficient excess of the reagent.[1]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Reaction Temperature: Many oxidation reactions are sensitive to temperature. Ensure the reaction is carried out at the optimal temperature as specified in the protocol. Lower temperatures can slow down the reaction rate significantly.

  • Reagent Quality: The oxidizing agent may have degraded over time. It is crucial to use fresh or properly stored reagents for optimal performance.

Q2: My mass spectrometry (MS) data shows a peak with a mass that is 18 units higher than my expected product. What is this species?

A2: A mass increase of 18 Da (Daltons) is characteristic of the addition of a water molecule. In the case of an aldehyde, this corresponds to the formation of a gem-diol (or hydrate).[2] Aldehydes exist in equilibrium with their hydrated forms, especially in the presence of water in the solvent or during sample preparation for MS analysis. This is generally not a cause for concern as it is an expected equilibrium species.

Q3: I observe a peak in my LC-MS with a mass that is 32 units higher than my product, especially when using methanol in my mobile phase. What is this by-product?

A3: A mass increase of 32 Da when using methanol is indicative of the formation of a hemiacetal. The aldehyde group of your product can react with the methanol in your mobile phase or used during sample preparation to form this species.[2] To confirm this, you can try preparing your sample in a non-alcoholic solvent like acetonitrile and see if the peak intensity decreases or disappears.

Q4: My NMR spectrum looks complex, with more signals than I expect for my pure product. How can I identify the impurities?

A4: A complex NMR spectrum suggests the presence of multiple species. Here are some common impurities and their expected NMR signatures:

  • Unreacted Starting Alcohol: You will see a characteristic signal for the -CH2OH group, which is absent in the final aldehyde product.

  • Gem-diol: The aldehyde proton signal (around 9-10 ppm) will be diminished or absent, and you may see a new signal for the CH(OH)2 proton at a different chemical shift.

  • Over-oxidized Carboxylic Acid: The aldehyde proton signal will be replaced by a carboxylic acid proton signal (often broad and downfield, >10 ppm).

  • Aspartimide Formation: Although more common in peptide synthesis, aspartimide formation can occur under certain conditions, leading to a characteristic succinimide ring structure that can be identified by 2D NMR techniques like COSY and HMBC.[3]

For definitive identification, it is recommended to use a combination of 1D and 2D NMR experiments.[4][5][6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Aldehyde

If you are experiencing low yields of this compound, consider the following troubleshooting steps:

Protocol 1: Optimizing the Oxidation Reaction

  • Reagent Stoichiometry: Increase the equivalents of the oxidizing agent in small increments (e.g., from 1.5 to 2.0 equivalents) and monitor the reaction progress.

  • Reaction Conditions:

    • Temperature: If the reaction is sluggish, a slight increase in temperature might be beneficial. However, be cautious as higher temperatures can also promote side reactions.

    • Solvent: Ensure you are using an appropriate anhydrous solvent for the oxidation reaction. Common choices include dichloromethane (DCM) or chloroform.

  • Work-up Procedure: Quench the reaction appropriately to stop the oxidation and prevent by-product formation. For example, a sodium thiosulfate wash is often used for Dess-Martin periodinane reactions.

Issue 2: Presence of Multiple Peaks in HPLC/LC-MS

When your chromatogram shows multiple peaks, a systematic approach is needed for identification.

Protocol 2: By-product Identification using LC-MS

  • Analyze the Mass Data:

    • Expected Product: Confirm the presence of the [M+H]+ or [M+Na]+ ion for your target compound.

    • Common Adducts: Look for common adducts such as [M+H2O+H]+ (gem-diol) or [M+CH3OH+H]+ (hemiacetal).

    • Starting Material: Check for the mass of the unreacted alcohol.

    • Over-oxidation: Look for a mass corresponding to the carboxylic acid ([M+16]+).

  • Modify Analytical Conditions:

    • Solvent System: If a hemiacetal is suspected, switch to a mobile phase that does not contain alcohol (e.g., acetonitrile/water).

    • Gradient Optimization: Adjust the HPLC gradient to achieve better separation of the closely eluting peaks.

Issue 3: Ambiguous NMR Data

For definitive structural elucidation of unknown by-products, NMR is the most powerful tool.

Protocol 3: Structural Elucidation by NMR

  • Acquire High-Resolution Spectra: Obtain high-quality 1H, 13C, and DEPT spectra.

  • Perform 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

  • Compare with Known Spectra: If possible, compare the spectra of your sample with reference spectra of the starting material and expected product.

Summary of Potential By-products

By-productFormation MechanismAnalytical Signature (LC-MS)Analytical Signature (1H NMR)
Unreacted Starting MaterialIncomplete oxidationMass of the starting alcoholPresence of -CH2OH signals
Gem-diol (Hydrate)Reaction with water[M+18+H]+Absence/reduction of aldehyde proton, new CH(OH)2 signal
HemiacetalReaction with alcohol (e.g., methanol)[M+32+H]+ (for methanol)Absence/reduction of aldehyde proton, new methoxy and CH(OR)OH signals
Carboxylic AcidOver-oxidation[M+16+H]+Absence of aldehyde proton, presence of a broad COOH signal

Visualizing Reaction Pathways and Troubleshooting

By-product Formation Pathway

Byproduct_Formation Start T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate Product This compound Start->Product Oxidation Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction OverOx Carboxylic Acid By-product Product->OverOx Over-oxidation Hydrate Gem-diol (Hydrate) Product->Hydrate + H2O (Equilibrium) Hemiacetal Hemiacetal Product->Hemiacetal + ROH (e.g., MeOH)

Caption: Potential reaction pathways leading to by-product formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Results in Analysis Check_HPLC Review HPLC Chromatogram Start->Check_HPLC Check_MS Analyze Mass Spectra Start->Check_MS Check_NMR Examine NMR Data Start->Check_NMR Multiple_Peaks Multiple Peaks? Check_HPLC->Multiple_Peaks Identify_Byproducts Identify By-products using MS data (Mass Shifts) Check_MS->Identify_Byproducts Complex_NMR Complex NMR Spectrum? Check_NMR->Complex_NMR Low_Yield Low Product Yield? Optimize_Reaction Optimize Oxidation Reaction (Stoichiometry, Time, Temp) Low_Yield->Optimize_Reaction Yes End Pure Product Low_Yield->End No Multiple_Peaks->Identify_Byproducts Structural_Elucidation Definitive Structural Elucidation (1D & 2D NMR) Complex_NMR->Structural_Elucidation Optimize_Reaction->End Identify_Byproducts->Low_Yield Structural_Elucidation->End

Caption: A systematic workflow for troubleshooting by-product issues.

References

  • Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether. PubMed. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Peptides.org. [Link]

  • Peptide NMR Analysis Services. Triclinic Labs. [Link]

  • NMR of peptides. ResearchGate. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. [Link]

  • Two complete syntheses of (S)-aspartate semi-aldehyde and demonstration that Δ2-tetrahydroisophthalic acid is. Semantic Scholar. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Peptide/Protein NMR. ETH Zurich. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Chiral Building Block in Pharmaceutical Synthesis

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is a chiral intermediate of significant interest in pharmaceutical and medicinal chemistry. Its defined stereochemistry and dual protecting groups—the tert-butyl ester and the benzyloxycarbonyl (Cbz) amine protection—make it a versatile building block for the asymmetric synthesis of complex bioactive molecules, including antibiotics and protease inhibitors.[1] The aldehyde functionality offers a reactive site for chain elongation or modification. Given its role as a critical intermediate, the purity and characterization of this material are paramount to ensure the stereochemical integrity and quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical standards for this compound, focusing on the scientific rationale behind qualification protocols and offering a framework for selecting and verifying a standard suitable for rigorous drug development programs.

The Imperative of High-Quality Analytical Standards

In pharmaceutical development, an analytical reference standard is a highly characterized material that serves as a benchmark for confirming the identity, purity, potency, and quality of a drug substance.[2] The entire Chemistry, Manufacturing, and Controls (CMC) strategy hinges on the reliability of these standards.[3] A poorly characterized standard can lead to significant downstream consequences, including inaccurate impurity profiling, failed validation batches, and potential delays in regulatory submissions.

Regulatory bodies like the FDA and EMA, guided by frameworks such as the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice (GMP) guidelines, mandate the use of well-defined reference materials to ensure that APIs meet their established quality and purity specifications.[4][5][6] This ensures batch-to-batch consistency and, ultimately, patient safety.[7]

Comparative Analysis of Analytical Standards: What to Look For

When sourcing an analytical standard for this compound, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first critical step. While multiple vendors may offer this product, the quality and completeness of the characterization data can vary significantly.

Key Parameters for Comparison:

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)Rationale & Importance
Purity (HPLC) ≥97% (provides chromatogram)97% (statement only)A chromatogram provides visual evidence of purity, showing the main peak and any impurities. Without it, the purity value is unsubstantiated.
Identity (¹H NMR) Conforms to structureConformsBoth are acceptable, but a provided spectrum allows for independent verification of the chemical structure.
Chiral Purity (HPLC) ≥99% ee (method specified)Not specifiedFor a chiral intermediate, enantiomeric excess (ee) is a critical quality attribute. Lack of this data is a major red flag.[8]
Water Content (Karl Fischer) 0.25%Not specifiedWater content is crucial for accurate weighing of the standard to prepare solutions of known concentration.
Residual Solvents (GC-HS) <0.1% AcetoneNot specifiedResidual solvents from synthesis can be process-related impurities and must be controlled.
Lot-Specific Data YesNoGeneric CoAs are insufficient. The data must be specific to the lot number you are purchasing.[9][10]

Expert Insight: A supplier who provides comprehensive, lot-specific data, including spectra and chromatograms, demonstrates a higher level of quality control and transparency. This allows the end-user to not only trust the material but also to verify it independently.

Experimental Protocol: Head-to-Head Purity Assessment by HPLC-UV

To objectively compare two different lots or suppliers of an analytical standard, a robust, in-house analytical method is essential. This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the purity of this compound.

Workflow for Analytical Standard Qualification

The following diagram illustrates a typical workflow for receiving, qualifying, and using a new analytical standard.

G cluster_0 Phase 1: Receipt & Initial Verification cluster_1 Phase 2: Analytical Qualification cluster_2 Phase 3: Decision & Release A Receive Standard B Review CoA for Completeness A->B C Log Standard in LIMS B->C D Prepare Standard Solution (e.g., 1 mg/mL) C->D E Perform HPLC-UV Analysis D->E F Analyze Data (Purity, Impurities) E->F G Compare Results to CoA F->G H Does Data Match CoA? G->H I Release for Use H->I Yes J Reject Lot / Contact Supplier H->J No

Caption: Workflow for Analytical Standard Qualification.

Step-by-Step HPLC Methodology

This method is designed to separate the main compound from potential process-related impurities or degradation products.

  • Instrumentation & Columns:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic mobile phase ensures the carboxyl group (if any de-esterification occurs) and the aldehyde are in a consistent protonation state, leading to sharp, reproducible peaks. Acetonitrile is a common strong solvent for RP-HPLC.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection Wavelength: 215 nm and 254 nm. Rationale: 215 nm is ideal for detecting the peptide-like amide bond, while 254 nm is excellent for the aromatic Cbz group, providing orthogonal detection to confirm peak purity.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analytical standard.

    • Dissolve in a 10 mL volumetric flask using Acetonitrile as the diluent to create a 1.0 mg/mL stock solution.

    • Self-Validation: Prepare samples in duplicate from separate weighings to ensure reproducibility of the sample preparation process.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak.

Hypothetical Comparison Data
FeatureStandard from Supplier AStandard from Supplier BInterpretation
Retention Time (RT) 12.5 min12.5 minBoth standards elute at the same time, confirming identity under these conditions.
Purity (Area % at 254 nm) 99.2%97.5%Standard A shows higher purity.
Impurity 1 (RT 10.2 min) 0.3%1.1%A significant early-eluting (more polar) impurity is present in Standard B. This could be a hydrolysis product.
Impurity 2 (RT 14.1 min) 0.5%1.4%A later-eluting (less polar) impurity is also more prevalent in Standard B.

Conclusion and Recommendations

The quality of an analytical standard for a key chiral intermediate like this compound is not a commodity; it is a foundational component of a successful drug development program. While a CoA provides an initial assessment, it is the responsibility of the receiving laboratory to perform independent verification.

Recommendations for Scientists:

  • Prioritize Transparency: Always select suppliers who provide comprehensive, lot-specific CoAs that include raw data like chromatograms and spectra.

  • Verify, Don't Assume: Implement a robust in-house qualification protocol, such as the HPLC method described, to verify the purity and identity of every new lot of a critical standard.[3]

  • Assess Chiral Purity: For chiral molecules, ensure the supplier provides data on enantiomeric purity. If not, this analysis must be performed in-house.[8]

  • Document Everything: All qualification activities must be meticulously documented to support regulatory filings and ensure compliance with GMP guidelines.[12]

By adhering to these principles of scientific rigor and skepticism, researchers and drug developers can ensure the integrity of their analytical data, the quality of their synthesized molecules, and the ultimate safety and efficacy of the final pharmaceutical product.

References

  • Title: Why Analytical Reference Standards are Critical in Pharma Research. Source: Aquigen Bio Sciences. URL: [Link]

  • Title: HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Source: Marcel Dekker, Inc. (via Taylor & Francis). URL: [Link]

  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Source: ECA Academy. URL: [Link]

  • Title: ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. Source: Sentry Bio. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. Source: ResearchGate. URL: [Link]

  • Title: A Guide to Using Analytical Standards. Source: Pharmax. URL: [Link]

  • Title: The Critical Role of Analytical Services in Biopharma Development. Source: SK pharmteco. URL: [Link]

  • Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Source: Food Research. URL: [Link]

  • Title: The Crucial Role of Reference Standards in the Pharmaceutical Industry! Source: Pharmaffiliates. URL: [Link]

  • Title: Amino Acid Analysis. Source: Agilent. URL: [Link]

  • Title: t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. Source: MySkinRecipes. URL: [Link]

  • Title: analysis of amino acids by high performance liquid chromatography. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Title: this compound. Source: H-C Biotech. URL: [Link]

Sources

Certificate of Analysis for T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_br22_>## A Senior Application Scientist's Guide to Evaluating T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

A Comparative Framework for Researchers and Drug Development Professionals

For scientists engaged in the intricate process of peptide synthesis and drug development, the quality of starting materials is not merely a parameter—it is the bedrock upon which reproducible results and the ultimate success of a project are built. This compound, a key chiral building block, is no exception. Its molecular integrity directly influences the stereochemical purity and impurity profile of therapeutic peptides.[1][2]

This guide provides a comprehensive framework for critically evaluating the Certificate of Analysis (CoA) for this crucial reagent. Moving beyond a simple checklist, we will explore the causality behind each analytical test, compare acceptable performance levels, and provide the technical insights necessary to qualify a supplier and ensure the quality and consistency essential for research and manufacturing.

Deconstructing the Certificate of Analysis: A Multi-Faceted Approach to Quality

A CoA is more than a specifications sheet; it is a detailed report of a specific batch's quality. A thorough evaluation requires understanding the significance of each analytical technique and the story the data tells. Good Manufacturing Practice (GMP) guidelines emphasize that while a supplier's CoA is helpful, it does not replace the need for in-house verification of critical materials.[3][4]

Core tenet: The Quality Management System

The foundation of a reliable CoA lies in the manufacturer's overarching Quality Management System (QMS).[5] For critical starting materials, suppliers should adhere to principles outlined in the International Council for Harmonisation's (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients (APIs).[6][7][8][9] This ensures that materials are consistently produced and controlled to appropriate quality standards.[10][11]

Identity, Purity, and Stereochemical Integrity: The Three Pillars of Analysis

The evaluation of this compound hinges on three critical quality attributes: correct molecular identity, high chemical purity, and, most importantly, flawless stereochemical integrity.

Pillar 1: Identity Verification

Confirming the molecular structure is the first step. The CoA should provide data from spectroscopic methods that give an unambiguous fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The ¹H NMR spectrum should show characteristic peaks for the t-butyl group (a singlet at ~1.5 ppm), the benzyloxycarbonyl (Cbz) protecting group (aromatic protons at ~7.3 ppm and a singlet for the benzyl CH₂ at ~5.1 ppm), and the chiral center's proton. The pattern and integration of these signals must match the expected structure.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (307.34 g/mol ).[12][13][14] The CoA should specify the ionization technique used (e.g., ESI, APCI) and show a prominent peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

Pillar 2: Purity Assessment

Purity analysis quantifies the percentage of the desired compound and identifies any process-related or degradation impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination in pharmaceutical chemistry.[15][16] A high-quality material will typically exhibit a purity of >97%.[13] The CoA should provide the chromatogram, allowing you to assess peak shape and the presence of any minor impurity peaks.

    • Causality: The choice of a reversed-phase (e.g., C18) column with a suitable mobile phase (e.g., acetonitrile/water gradient) is standard for N-protected amino acids. The use of a UV detector is effective because the Cbz group contains a chromophore that absorbs UV light.[17][18]

  • Residual Solvents (Gas Chromatography - Headspace, GC-HS): Manufacturing processes often use organic solvents. The CoA should confirm that levels of residual solvents are below the limits defined by ICH Q3C guidelines, as they can be toxic and interfere with subsequent chemical reactions.

Pillar 3: Chiral Integrity

For a stereospecific building block like the (2S)-enantiomer, confirming its chiral purity is paramount. The presence of the undesired (2R)-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, which can be difficult to remove and may have different pharmacological or toxicological profiles.[1][19]

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity or enantiomeric excess (e.e.).[20][21] The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.[1]

    • Expert Insight: For N-protected amino acids, polysaccharide-based CSPs are often effective.[1] A high-quality product should have an enantiomeric excess of ≥99.5%. The CoA must clearly state the percentage of the undesired enantiomer.

Comparative Analysis Framework: Evaluating Competing Suppliers

When comparing this compound from different suppliers, a structured approach is essential. Use the following table to benchmark the data from various CoAs.

Parameter Analytical Method Supplier A (CoA Data) Supplier B (CoA Data) Ideal Specification Comments/Action
Appearance Visual InspectionColorless OilPale Yellow OilColorless OilA pale yellow color may indicate a minor impurity or slight degradation.
Identity (¹H NMR) NMR SpectroscopyConforms to StructureConforms to StructureConformsReview the provided spectrum for any unexpected signals.
Purity HPLC98.7%97.2%≥98.5%Supplier A shows higher purity. Request chromatograms from both to assess impurity profiles.
Enantiomeric Purity Chiral HPLC99.8% e.e. (0.1% R-isomer)99.2% e.e. (0.4% R-isomer)≥99.5% e.e.Supplier A provides significantly better chiral integrity, which is critical.
Residual Solvents GC-HS<50 ppm Acetone<200 ppm Ethyl AcetateMeets ICH LimitsBoth are acceptable, but lower is always better.
Water Content Karl Fischer Titration0.05%0.25%≤0.1%Higher water content can affect reaction stoichiometry. Supplier A is superior.

Experimental Protocols: A Guide to In-House Verification

Trust but verify. Independent verification of critical parameters is a core tenet of GMP.[3] Below are representative protocols for key analyses.

Protocol 1: HPLC Purity Determination
  • System: HPLC with UV Detector (254 nm).

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • System: HPLC with UV Detector (254 nm).

  • Column: Chiral Stationary Phase (e.g., CHIRALPAK® IC or similar polysaccharide-based column).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized for the specific column used.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Visualizing the Workflow

A systematic approach ensures all quality aspects are thoroughly vetted before a batch of starting material is approved for use in research or manufacturing.

CoA_Evaluation_Workflow cluster_CoA Certificate of Analysis Review cluster_Testing In-House Verification Testing cluster_Decision Material Disposition CoA Receive CoA from Supplier Review Review Against Internal Specifications CoA->Review Identity Identity Confirmation (NMR, MS) Review->Identity Sample for Testing Purity Purity & Impurity Profile (HPLC, GC) Review->Purity Sample for Testing Chiral Chiral Integrity (Chiral HPLC) Review->Chiral Sample for Testing Compare Compare Data to CoA Identity->Compare Purity->Compare Chiral->Compare Decision Approve or Reject Batch Compare->Decision Approve Release for Use Decision->Approve Data Conforms Reject Quarantine & Contact Supplier Decision->Reject Discrepancy Found

Caption: Workflow for CoA review and in-house verification.

Conclusion: Beyond the Data

Choosing a supplier for a critical building block like this compound is a decision that extends beyond the numbers on a single Certificate of Analysis. While high chemical and chiral purity are non-negotiable, consider also the supplier's commitment to quality as demonstrated by their adherence to GMP principles, their ability to provide consistent lot-to-lot quality, and the transparency of their documentation. By adopting this rigorous, scientifically-grounded evaluation framework, researchers and drug development professionals can mitigate risks, ensure the integrity of their results, and build a foundation of quality from the very first step of their synthesis.

References

  • The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio. Retrieved from [Link]

  • ICH Q7 GMP for APIs. Pharmuni. Retrieved from [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025, March 18). ComplianceQuest. Retrieved from [Link]

  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024, September 26). GMP Training. Retrieved from [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. Retrieved from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved from [Link]

  • Control of starting Materials in Good Manufacturing Practice. (2024, April 2). GMP SOP. Retrieved from [Link]

  • Good manufacturing practices for starting materials - Recent developments. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed. Retrieved from [Link]

  • GMP in Detail | Components of Good Manufacturing Practices. (2025, December 21). Pharmaguideline. Retrieved from [Link]

  • Guidelines on Good Manufacturing Practices (WHO). Health products policy and standards. Retrieved from [Link]

  • What is GMP | Good Manufacturing Practices. (2025, August 8). SafetyCulture. Retrieved from [Link]

  • t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate. MySkinRecipes. Retrieved from [Link]

  • This compound. 上海惠诚生物科技有限公司. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent. Retrieved from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). ResearchGate. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved from [Link]

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A Senior Application Scientist's Guide to Aspartic Acid Side-Chain Protection: A Comparative Analysis of T-Butyl Esters and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis

In the precise world of peptide synthesis, the assembly of amino acids into a defined sequence is governed by a strategy of selective, temporary masking of reactive functional groups. This process, known as protection, is fundamental to preventing unwanted side reactions and ensuring the fidelity of the final peptide. The choice of protecting groups is paramount, particularly for trifunctional amino acids like aspartic acid, whose reactive side-chain carboxyl group necessitates robust protection throughout the synthesis.

The most prevalent strategies in modern Solid-Phase Peptide Synthesis (SPPS) are based on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] This guide provides an in-depth comparison of the most widely used protecting group for the aspartic acid side chain, the tert-Butyl (t-Butyl or OtBu) ester, as seen in building blocks like T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate and its common Fmoc-protected analogue, Fmoc-Asp(OtBu)-OH.[3][4] We will objectively evaluate its performance against key alternatives—the Benzyl (Bzl) ester, the Allyl (All) ester, and advanced strategies—providing field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The Principle of Orthogonal Protection: A Strategic Overview

The success of a complex peptide synthesis hinges on a well-designed orthogonal protection scheme. The two dominant strategies, Fmoc/tBu and Boc/Bzl, illustrate this principle perfectly.[5] The Fmoc/tBu strategy employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like t-Butyl) for permanent side-chain protection.[2] Conversely, the Boc/Bzl strategy uses the acid-labile Boc group for Nα-protection and strong-acid-labile or hydrogenation-cleavable groups (like Benzyl) for the side chains.[5][6]

G cluster_0 Fmoc/tBu Strategy (Fully Orthogonal) cluster_1 Boc/Bzl Strategy (Quasi-Orthogonal) cluster_2 Deprotection Conditions Fmoc Nα-Fmoc SC_tBu Side-Chain-tBu Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Mild_Acid Mild Acid (e.g., TFA) SC_tBu->Mild_Acid Cleaved by Boc Nα-Boc SC_Bzl Side-Chain-Bzl Boc->Mild_Acid Cleaved by Strong_Acid Strong Acid (e.g., HF) SC_Bzl->Strong_Acid Base->SC_tBu Base->SC_Bzl Stable Mild_Acid->Fmoc Stable

Caption: Orthogonal protection schemes in SPPS.

The Tert-Butyl (OtBu) Ester: The Industry Workhorse

The t-butyl ester is the protecting group of choice for the aspartic acid side chain in the widely adopted Fmoc/tBu SPPS strategy.[7] Its popularity stems from its stability to the basic conditions (e.g., 20% piperidine in DMF) used for repeated Nα-Fmoc group removal, while being easily cleaved during the final step with moderately strong acids like trifluoroacetic acid (TFA).[2][3]

However, the primary drawback of the OtBu group is its limited steric hindrance, which can be insufficient to prevent the most notorious side reaction in peptide synthesis: aspartimide formation .[7][8]

Aspartimide Formation: The Critical Side Reaction

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the backbone amide nitrogen C-terminal to an aspartic acid residue attacks the side-chain carbonyl.[9] This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, where steric hindrance is minimal.[7][10] The resulting five-membered succinimide ring (aspartimide) is highly problematic because it can subsequently undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective D-isomers, all of which are difficult to separate from the target product.[9]

G cluster_products Final Products Peptide Peptide-Asp(OR)-Xaa- Deprotonation Backbone N-H Deprotonation Peptide->Deprotonation Base (Piperidine) Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Nucleophilic Ring Opening (Piperidine/H₂O) Aspartimide->Hydrolysis Alpha α-Aspartyl Peptide (L and D isomers) Hydrolysis->Alpha Beta β-Aspartyl Peptide (L and D isomers) Hydrolysis->Beta

Caption: Mechanism of aspartimide formation and subsequent byproducts.

A Comparative Analysis of Alternative Protecting Groups

The challenge of aspartimide formation has driven the development of several alternative strategies for protecting the aspartic acid side chain.

Benzyl (Bzl) Ester

The benzyl ester is the traditional choice in Boc/Bzl synthesis.[11] Its primary advantage is its high stability to the TFA used for Nα-Boc deprotection. However, its removal requires harsh conditions, typically catalytic hydrogenolysis (H₂/Pd) or treatment with very strong acids like liquid hydrofluoric acid (HF).[6][12][13] These harsh cleavage conditions are incompatible with many sensitive post-translational modifications.[9] In the context of base-catalyzed aspartimide formation, the Bzl group offers even less steric protection than OtBu, making it highly susceptible to this side reaction under basic conditions.[14]

Allyl (All) Ester

The allyl ester is a truly orthogonal protecting group, stable to both the acidic and basic conditions of Fmoc/tBu and Boc/Bzl strategies.[15][16] Its removal is achieved under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[17][18] This unique deprotection chemistry makes the allyl group invaluable for complex syntheses, such as on-resin cyclization or site-specific side-chain modifications, where the aspartic acid carboxyl group must be selectively unmasked while the peptide remains attached to the resin.[17][19]

Sterically Hindered Esters

Recognizing that the limited bulk of the t-butyl group is a key factor in aspartimide formation, researchers have developed significantly bulkier ester protecting groups.[20] The underlying principle is that increased steric hindrance around the side-chain ester carbonyl shields it from nucleophilic attack by the backbone amide. Examples include:

  • 3-methylpent-3-yl (OMpe)

  • 3-ethyl-3-pentyl (OEpe)

  • 5-n-butyl-5-nonyl (OBno)

These groups have proven to be extremely effective at minimizing aspartimide byproducts, even in challenging sequences and at elevated temperatures, offering a significant improvement over the standard OtBu group.[21]

Non-Ester and Backbone Protection Strategies

To completely eliminate the possibility of aspartimide formation, strategies that either modify the electrophilic side-chain or the nucleophilic backbone have been developed.

  • Cyanosulfurylides (CSY): This innovative approach masks the carboxylic acid with a stable C-C bond, which is not susceptible to base-catalyzed intramolecular attack. The CSY group is stable to all common synthesis manipulations and is removed chemoselectively at the end of the synthesis.[8][20]

  • Backbone Protection: An alternative strategy is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid, thus removing the nucleophile required for the cyclization reaction. The 2,4-dimethoxybenzyl (Dmb) group is a common choice for this purpose and is highly effective, especially for problematic Asp-Gly sequences.[8][9]

Quantitative Performance and Comparison

The choice of protecting group has a direct and measurable impact on the purity of the final peptide product. The following table summarizes the key characteristics and performance of each group.

Protecting GroupStructureDeprotection ConditionsOrthogonalityAspartimide SuppressionKey Application
tert-Butyl (OtBu) -C(CH₃)₃TFA, Lewis Acids (e.g., FeCl₃)[22][23]Fully orthogonal to FmocModerate; often insufficient for Asp-Gly sequences[7]Standard Fmoc/tBu SPPS
Benzyl (Bzl) -CH₂-PhH₂/Pd, HF, TFMSA[6][12]Fully orthogonal to BocPoor under basic conditions[14]Standard Boc/Bzl SPPS
Allyl (All) -CH₂-CH=CH₂Pd(PPh₃)₄ / Scavenger[16][17]Fully orthogonal to Fmoc & BocSimilar to OtBuOn-resin modifications, cyclization[17]
Bulky Esters (e.g., OEpe) -C(CH₂CH₃)₃TFAFully orthogonal to FmocExcellent; significantly reduces side reaction[21]Synthesis of aspartimide-prone sequences
Backbone (e.g., Dmb) -Dmb on next residue's NTFAFully orthogonal to FmocComplete elimination[9]Synthesis of highly sensitive sequences

Experimental Protocols

Protocol 1: TFA-Mediated Deprotection of Side-Chain t-Butyl (OtBu) Esters

Causality: This protocol is used for the final cleavage of the peptide from the resin and simultaneous removal of all acid-labile side-chain protecting groups, including OtBu. Trifluoroacetic acid (TFA) protonates the ester, leading to cleavage and formation of a stable t-butyl carbocation.[23] Scavengers are critical to prevent this reactive cation from causing side reactions with sensitive residues like Tryptophan or Methionine.[24]

  • Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[24] Water acts as a scavenger, and TIS is a potent carbocation scavenger.

  • Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and Mass Spectrometry to confirm deprotection and assess purity.[8]

Protocol 2: Palladium-Catalyzed Deprotection of Side-Chain Allyl (All) Esters on Resin

Causality: This procedure selectively removes the allyl ester while the peptide remains fully protected and attached to the solid support, enabling further on-resin chemistry. The palladium(0) catalyst forms a π-allyl complex, which is then captured by a nucleophilic scavenger.[15][16] The reaction is performed under an inert atmosphere to protect the catalyst from oxidation.

  • Resin Preparation: Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction vessel.

  • Inert Atmosphere: Purge the vessel with argon or nitrogen.

  • Reagent Preparation: In a separate flask, prepare the deprotection solution. For a 0.1 mmol scale, dissolve Pd(PPh₃)₄ (0.25 equivalents) in ~5 mL of DCM/THF. Add a scavenger, such as phenylsilane (20-40 equivalents).

  • Reaction: Add the deprotection solution to the swollen resin.

  • Incubation: Agitate the mixture at room temperature for 1-2 hours, protected from light.

  • Monitoring: Take a small sample of resin, cleave the peptide, and analyze by HPLC/MS to confirm complete deprotection.

  • Washing: Once the reaction is complete, drain the solution and wash the resin extensively with THF, DCM, and DMF to remove all traces of the catalyst and scavenger. The newly exposed carboxylic acid is now ready for subsequent reactions (e.g., cyclization).

Conclusion and Recommendations

The selection of a protecting group for the aspartic acid side chain is a critical decision that directly impacts the success and purity of a peptide synthesis.

  • T-Butyl (OtBu) Ester: Remains the standard choice for routine Fmoc SPPS due to its reliability and ease of use. However, for sequences known to be prone to aspartimide formation (especially Asp-Gly), its use should be carefully considered, and alternative strategies may be necessary.[7]

  • Benzyl (Bzl) Ester: Is largely confined to Boc-based synthesis strategies. Its harsh deprotection conditions and poor performance in preventing aspartimide formation under basic conditions limit its application in modern Fmoc chemistry.[9][14]

  • Allyl (All) Ester: Is the premier choice for syntheses requiring selective, on-resin deprotection of the aspartic acid side chain. Its orthogonality is essential for producing cyclic peptides and other complex structures.[17]

  • Advanced Strategies (Bulky Esters & Backbone Protection): For the synthesis of long or notoriously difficult peptides where aspartimide formation is a significant risk, the use of sterically hindered esters (like OEpe) or backbone protection (Dmb) is strongly recommended.[9][20] These methods provide the most robust defense against this pervasive side reaction and are often the key to synthesizing high-purity peptides that are otherwise inaccessible.

Ultimately, the optimal choice depends on a careful analysis of the target peptide's sequence, length, and any required post-synthesis modifications. By understanding the chemical properties and performance limitations of each protecting group, researchers can design more effective and efficient synthetic strategies.

References

  • BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • De Zotti, M., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis.
  • BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • BenchChem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • ResearchGate. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.
  • LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis.
  • AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.
  • PubMed. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
  • PubMed Central. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support.
  • Química Orgánica.org. (n.d.). Peptide synthesis - Acid group protection.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC.
  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • AAPPTec Peptides. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization.
  • AAPPTec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5].
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.
  • PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
  • Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
  • Gobekle. (n.d.). The Role of L-Aspartic Acid Benzyl Ester in Modern Peptide Synthesis.
  • PubMed. (n.d.). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time.

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A Comparative Guide to the Purity Assessment of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly in peptide synthesis, the chemical and stereochemical purity of building blocks is paramount. T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a key chiral intermediate, is no exception. Its purity directly impacts the impurity profile and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity for a Protected Amino Acid Derivative

This compound is a derivative of aspartic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side-chain carboxylic acid is present as a t-butyl ester. The presence of the oxo- group in the side chain makes it a versatile intermediate for the synthesis of various modified peptides and other complex molecules.

The primary challenges in the purity assessment of this molecule are twofold:

  • Chemical Purity: Quantifying the main compound and identifying and quantifying any process-related impurities or degradation products. Potential impurities could arise from starting materials, side reactions during synthesis (e.g., incomplete protection or deprotection), or degradation upon storage.

  • Enantiomeric Purity: Ensuring the stereochemical integrity of the chiral center at the alpha-carbon. The presence of the (2R)-enantiomer can lead to diastereomeric impurities in the final peptide, potentially altering its biological activity and safety profile.

This guide will dissect the applicability and performance of two cornerstone analytical techniques, HPLC and GC, for addressing these purity challenges.

The Great Divide: Volatility and Thermal Stability Dictate the Choice of Technique

The fundamental difference between HPLC and GC lies in the mobile phase used to carry the analyte through the analytical column. GC employs a gas (e.g., helium or nitrogen), while HPLC uses a liquid solvent mixture.[1] This dictates the type of compounds each technique can analyze. GC is best suited for volatile and thermally stable compounds that can be vaporized without decomposition, whereas HPLC is the go-to method for non-volatile, polar, and thermally labile molecules.[2][3]

This compound, with a molecular weight of 307.34 g/mol [4] and multiple polar functional groups (an amide, a ketone, and two esters), is a non-volatile solid at room temperature. Furthermore, the Cbz and t-butyl protecting groups can be thermally labile. The t-butyl ester is particularly susceptible to acid-catalyzed elimination of isobutylene at elevated temperatures, and the Cbz group can also degrade. This inherent low volatility and potential thermal instability make direct analysis by GC problematic.[5]

In contrast, HPLC operates at or near ambient temperatures and is perfectly suited for analyzing dissolved, non-volatile compounds like our target molecule.[6] Therefore, HPLC is the superior and more direct technique for the purity assessment of this protected amino acid derivative.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC offers the versatility to assess both chemical and chiral purity, often with distinct methods optimized for each purpose.

Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for determining the purity of the main component and quantifying related substances. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient allows for the separation of impurities with a wide range of polarities.

Time (min)% Mobile Phase B
030
2590
3090
3130
4030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (for the aromatic Cbz group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • C18 Column: The octadecylsilane stationary phase provides a nonpolar surface that retains the relatively nonpolar protected amino acid through hydrophobic interactions.

  • TFA in Mobile Phase: TFA acts as an ion-pairing agent, sharpening the peak shape of the acidic analyte and any acidic or basic impurities. It also maintains a low pH, which suppresses the ionization of any free carboxylic acids, leading to better retention and peak shape on the C18 column.

  • Gradient Elution: This is crucial for separating potential impurities that may be significantly more or less polar than the main compound, ensuring they are eluted from the column in a reasonable time with good peak shape.

  • UV Detection at 254 nm: The benzyloxycarbonyl (Cbz) group contains a phenyl ring, which has a strong chromophore that absorbs UV light, making detection at this wavelength highly sensitive.[7]

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh ~10 mg of sample dissolve Dissolve in 10 mL acetonitrile/water (1:1) prep->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto C18 column filter->inject separate Gradient elution with ACN/Water (TFA) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area % purity integrate->calculate identify Identify impurities (if standards available) calculate->identify

Caption: Workflow for chemical purity analysis by RP-HPLC.

Enantiomeric Purity Assessment by Chiral HPLC

To quantify the undesired (2R)-enantiomer, a chiral stationary phase (CSP) is required. These phases are designed to have differential interactions with enantiomers, leading to their separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, e.g., a polysaccharide-based column like Chiralpak IA or a protein-based column.

  • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) Hexane:Isopropanol.

  • Isocratic Elution: Often, an isocratic mobile phase provides sufficient resolution for enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chiral Stationary Phase: The CSP is the core of the separation. Polysaccharide-based CSPs are widely used for their broad applicability to a range of chiral compounds, including protected amino acids.[8] Protein-based columns can also be effective.[8]

  • Normal Phase Mobile Phase: Many chiral separations of protected amino acids are achieved using normal-phase chromatography, where the mobile phase is nonpolar and the stationary phase is more polar. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector on the CSP are often more pronounced in a nonpolar environment.

  • Isocratic Elution: Since the goal is to separate only two components (the enantiomers) that are structurally very similar, a constant mobile phase composition is usually sufficient and can provide better reproducibility than a gradient.

Gas Chromatography (GC): A Less Direct and More Challenging Approach

As established, the direct analysis of this compound by GC is not feasible. However, with chemical modification (derivatization), it is possible to make the analyte volatile enough for GC analysis.

The Necessity of Derivatization for GC Analysis

Derivatization is a chemical reaction that converts a non-volatile compound into a volatile derivative. For protected amino acids, the most common derivatization technique is silylation.[5] This process replaces the active hydrogen on the amide nitrogen with a nonpolar silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[9]

  • Derivatization Step:

    • Accurately weigh about 1 mg of the sample into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and 100 µL of a solvent like acetonitrile.

    • Seal the vial and heat at 70-100 °C for 1-4 hours to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS).

    • Column: A nonpolar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • Injector Temperature: 280 °C.

    • Detector (MS):

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Scan range: 50-550 m/z.

  • Silylation: This is necessary to block the polar N-H group, reducing intermolecular hydrogen bonding and increasing the molecule's volatility.[5]

  • GC-MS: The mass spectrometer is a powerful detector that provides structural information, which can be invaluable for identifying unknown impurities.

  • Challenges:

    • Incomplete Derivatization: The reaction may not go to completion, resulting in multiple peaks for the same compound and inaccurate quantification.

    • Byproduct Formation: The derivatization reaction can sometimes produce byproducts that complicate the chromatogram.

    • Moisture Sensitivity: Silylating reagents are highly sensitive to moisture, which can lead to poor reaction yields and instability of the derivatives.

    • Thermal Degradation: Even after derivatization, the molecule might still be susceptible to some degradation in the hot GC injector or on the column.

Decision Logic: HPLC vs. GC

start Purity Assessment of This compound prop Analyze Compound Properties start->prop volatile Is the compound volatile & thermally stable? prop->volatile hplc Use HPLC volatile->hplc No gc_direct Direct GC is Not Feasible volatile->gc_direct Yes (but this is not the case) hplc_preferred HPLC is the Preferred Method hplc->hplc_preferred derivatize Is derivatization acceptable? gc_direct->derivatize gc_deriv Use GC with Derivatization derivatize->gc_deriv Yes derivatize->hplc_preferred No

Sources

A Spectroscopic Guide to the Characterization of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a key intermediate in pharmaceutical synthesis, and its closely related derivatives. As researchers and professionals in drug development, the precise structural elucidation of such molecules is paramount for ensuring the efficacy and safety of therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This document will delve into the nuanced differences in the spectral data of these compounds, offering a practical framework for their identification and differentiation.

The core of our comparative analysis will focus on this compound and its corresponding 4-hydroxy derivative, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. The transformation of the aldehyde functionality to a primary alcohol introduces significant and readily detectable changes in their respective spectra, providing an excellent case study for the power of these analytical methods.

Molecular Structures and Spectroscopic Handles

The key to a thorough spectroscopic comparison lies in understanding the molecular architecture of the compounds under investigation. The presence of various functional groups, including a benzyloxycarbonyl (Cbz) protecting group, a tert-butyl ester, and an aldehyde or alcohol, provides a rich tapestry of spectroscopic signals.

G cluster_0 This compound cluster_1 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate a O=C(O[C(CH3)3])-[CH(NH-Cbz)]-[CH2]-CHO b O=C(O[C(CH3)3])-[CH(NH-Cbz)]-[CH2]-CH2OH

Figure 1: Chemical structures of the primary compound and its hydroxy derivative.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), and through-bond interactions with neighboring protons (spin-spin coupling) provide information about the molecular skeleton.

In comparing our two molecules of interest, the most significant differences in the ¹H NMR spectrum are anticipated for the protons on the C4 carbon and the adjacent C3 methylene group, due to the change from an aldehyde to an alcohol.

Proton Assignment This compound (Predicted) T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (Predicted/Reported) Key Observations
Aldehyde/Alcohol CH~9.6 ppm (t, J ≈ 1.5 Hz)~3.6 ppm (t, J ≈ 6.0 Hz)The aldehydic proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group. The protons on the carbon bearing the alcohol are less deshielded.
C3-H₂~2.9-3.1 ppm (m)~1.8-2.0 ppm (m)The methylene protons adjacent to the aldehyde are more deshielded than those adjacent to the alcohol.
C2-H~4.4 ppm (m)~4.2 ppm (m)Minor shift expected due to the change at C4.
NH~5.7 ppm (d, J ≈ 8.0 Hz)~5.6 ppm (d, J ≈ 8.0 Hz)The chemical shift of the amide proton can be variable and is influenced by solvent and concentration.
Cbz-CH₂~5.1 ppm (s)~5.1 ppm (s)The benzylic protons typically appear as a singlet.
Cbz-ArH~7.3 ppm (m)~7.3 ppm (m)Aromatic protons of the Cbz group.
t-Butyl CH₃~1.4 ppm (s)~1.4 ppm (s)The nine equivalent protons of the tert-butyl group appear as a sharp singlet.[1]

Causality Behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the sample and providing a lock signal for the spectrometer. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) ensures accurate chemical shift referencing.

¹³C NMR Spectroscopy: The Carbon Backbone Unveiled

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

The most dramatic difference in the ¹³C NMR spectra of the 4-oxo and 4-hydroxy derivatives will be the chemical shift of the C4 carbon.

Carbon Assignment This compound (Predicted) T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (Predicted/Reported) Key Observations
C4 (Aldehyde/Alcohol)~200 ppm~60 ppmThe carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.[2] The carbon attached to the hydroxyl group is much more shielded.
C1 (Ester Carbonyl)~170 ppm~171 ppmThe chemical shift of the ester carbonyl is relatively insensitive to the change at C4.
Cbz (Carbamate Carbonyl)~156 ppm~156 ppmThe carbamate carbonyl carbon appears in a characteristic region.
Cbz-ArC~128-136 ppm~128-136 ppmAromatic carbons of the Cbz group.
C (t-Butyl Quaternary)~81 ppm~81 ppmThe quaternary carbon of the tert-butyl group.
Cbz-CH₂~67 ppm~67 ppmThe benzylic carbon of the Cbz group.
C2~52 ppm~54 ppmA slight upfield shift is expected for the C2 carbon upon reduction of the aldehyde.
C3~45 ppm~35 ppmThe methylene carbon adjacent to the aldehyde is more deshielded.
t-Butyl CH₃~28 ppm~28 ppmThe methyl carbons of the tert-butyl group.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

The key diagnostic difference in the IR spectra of our two compounds will be the presence of a strong C=O stretch for the aldehyde versus a broad O-H stretch for the alcohol.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (Expected, cm⁻¹)
AldehydeC-H Stretch~2820 and ~2720-
AldehydeC=O Stretch~1725-
AlcoholO-H Stretch-~3400 (broad)
CarbamateN-H Stretch~3300~3300
CarbamateC=O Stretch~1690~1690
EsterC=O Stretch~1730~1730
Aromatic C-HC-H Stretch~3030~3030
Aliphatic C-HC-H Stretch~2980-2850~2980-2850

Trustworthiness of Protocols: The described spectroscopic methods are standard procedures in organic chemistry. The reproducibility of the data is ensured by proper instrument calibration and standardized sample preparation techniques.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

G M+ (307) M+ (307) Fragment A (251) Fragment A (251) M+ (307)->Fragment A (251) - C4H8 Fragment B (204) Fragment B (204) M+ (307)->Fragment B (204) - Cbz Fragment C (148) Fragment C (148) Fragment B (204)->Fragment C (148) - C4H8

Figure 2: Predicted fragmentation pathway for this compound.

This compound:

  • Expected Molecular Ion (M⁺): m/z = 307.14

  • Key Fragmentation Pathways:

    • Loss of isobutylene (-56 Da) from the tert-butyl ester to give a fragment at m/z 251.

    • Cleavage of the benzyloxycarbonyl group.

    • α-cleavage adjacent to the aldehyde carbonyl group.

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate:

  • Expected Molecular Ion (M⁺): m/z = 309.16

  • Key Fragmentation Pathways:

    • Loss of water (-18 Da) from the alcohol.

    • Loss of isobutylene (-56 Da) from the tert-butyl ester.

    • Cleavage at the C-C bond adjacent to the hydroxyl group.

The difference in molecular weight (2 Da) is a clear indicator of the presence of an aldehyde versus an alcohol. Furthermore, the distinct fragmentation patterns provide confirmatory structural information.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using TMS (0 ppm) or the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or clean salt plates.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its derivatives. The distinct spectroscopic signatures arising from the aldehyde and alcohol functionalities, in conjunction with the characteristic signals of the Cbz and tert-butyl protecting groups, allow for confident structural assignment and differentiation. This guide serves as a foundational reference for researchers engaged in the synthesis and analysis of these important pharmaceutical intermediates.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances.
  • Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?.
  • Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutano
  • Spectroscopy of Aldehydes and Ketones.
  • Interpreting Infrared Spectra. UCLA Chemistry.
  • Mass Spectrometry: Fragmentation P
  • T-Butyl (2S)-2-[(benzyloxycarbonylamino)
  • Spectroscopy of Aldehydes and Ketones.
  • Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences.
  • (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). MedChemExpress.
  • 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. Smolecule.
  • A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[1][3][4]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. The Royal Society of Chemistry.

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A Technical Guide to Chiral Synthons: A Comparative Analysis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise construction of chiral molecules is of paramount importance. The stereochemistry of a pharmaceutical compound can profoundly influence its pharmacological activity, pharmacokinetic profile, and toxicological properties. Chiral synthons, or building blocks, are therefore indispensable tools in the synthesis of enantiomerically pure drugs. This guide provides an in-depth technical comparison of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a versatile chiral synthon, with other relevant alternatives, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a chiral building block derived from L-aspartic acid. Its structure incorporates several key features that make it a valuable tool in asymmetric synthesis:

  • A stereochemically defined α-carbon: The (2S) configuration provides a fixed chiral center, which can be used to induce stereoselectivity in subsequent reactions.

  • A reactive aldehyde functionality: The 4-oxo group serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, such as Wittig olefination and reductive amination.

  • Orthogonal protecting groups: The amino group is protected with a benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis, while the carboxylic acid is protected as a tert-butyl (t-Bu) ester, which is labile under acidic conditions. This orthogonality allows for selective deprotection and functionalization at different sites of the molecule.

These features make this synthon particularly useful for the synthesis of unnatural amino acids, chiral heterocycles, and complex peptide mimics.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the oxidation of its corresponding alcohol precursor, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. This precursor is readily available from the reduction of the corresponding aspartic acid derivative, Boc-L-Asp(OBn)-OH.[1]

Several mild oxidation methods can be employed to achieve this transformation with high yield and without epimerization of the sensitive α-chiral center. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most reliable and widely used methods.[2][3]

Experimental Protocol: Dess-Martin Oxidation of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

This protocol describes a reliable method for the synthesis of the title compound.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of this compound Start T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate Reaction Oxidation at Room Temperature Start->Reaction Dissolve in DCM Reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Reagent->Reaction Add DMP Workup Aqueous Workup & Extraction Reaction->Workup Quench with Na2S2O3/NaHCO3 Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target aldehyde via Dess-Martin oxidation.

Materials:

  • T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

  • Dess-Martin Periodinane (DMP)[4]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aldehyde as a colorless oil.

Expected Yield: >90%

Comparative Analysis with Alternative Chiral Synthons

A key aspect of evaluating a chiral synthon is its performance relative to other available building blocks. One of the most widely used and well-established chiral synthons for similar applications is Garner's aldehyde , (R)- or (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.[5][6]

Structural Comparison:

FeatureThis compoundGarner's Aldehyde
Chiral Source L-Aspartic AcidL- or D-Serine
Protecting Group Cbz (amine), t-Butyl (acid)Boc (amine), Isopropylidene (hydroxyl)
Key Functional Group AldehydeAldehyde
Conformation Acyclic, flexibleCyclic (oxazolidine), conformationally restricted

The primary difference lies in the protecting group strategy and the conformational flexibility. Garner's aldehyde, with its rigid oxazolidine ring, can offer higher diastereoselectivity in certain reactions due to better facial bias. However, the deprotection of the isopropylidene group requires acidic conditions, which might not be compatible with all substrates. The acyclic nature of this compound offers more flexibility in its applications, and its orthogonal protecting groups provide a different strategic advantage.

Performance in Key Transformations: A Data-Driven Comparison

To provide a quantitative comparison, we will examine two key reactions of the aldehyde functionality: Reductive Amination and Wittig Olefination.

Reductive amination is a powerful tool for the synthesis of chiral amines, which are prevalent in many pharmaceuticals. The reaction of a chiral aldehyde with an amine, followed by reduction of the intermediate imine, can lead to the formation of a new stereocenter. The stereochemical outcome is often influenced by the existing chirality in the aldehyde.

Reaction Scheme:

cluster_reductive_amination Reductive Amination of Chiral Aldehydes Aldehyde Chiral Aldehyde (Synthon) Product Chiral γ-Amino Acid Derivative Aldehyde->Product 1. Imine Formation Amine p-Anisidine Amine->Product Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product 2. Reduction

Caption: General scheme for the reductive amination of a chiral aldehyde.

Comparative Data:

Chiral AldehydeDiastereomeric Ratio (d.r.)YieldReference
This compound85:1588%[7]
Garner's Aldehyde>95:592%[8]

Analysis of Performance:

In this representative reductive amination with p-anisidine, Garner's aldehyde demonstrates superior diastereoselectivity.[8] This is likely due to the rigid cyclic structure which effectively shields one face of the intermediate imine from attack by the hydride reagent. This compound, being more flexible, offers less facial bias, resulting in a lower diastereomeric ratio.[7] However, both synthons provide good to excellent yields, and the resulting diastereomers are often separable by chromatography. The choice of synthon may therefore depend on the desired stereoisomer and the feasibility of separation.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyls. The stereoselectivity of the Wittig reaction with chiral α-amino aldehydes can be influenced by the nature of the ylide and the reaction conditions.

Reaction Scheme:

cluster_wittig Wittig Olefination of Chiral Aldehydes Aldehyde Chiral Aldehyde (Synthon) Product α,β-Unsaturated Ester Aldehyde->Product Ylide (Carbethoxymethylene)triphenylphosphorane Ylide->Product

Caption: General scheme for the Wittig olefination of a chiral aldehyde.

Comparative Data:

Chiral AldehydeE/Z RatioYieldReference
This compound>95:5 (E-selective)85%[9]
Garner's Aldehyde>95:5 (E-selective)90%[6]

Analysis of Performance:

In the Wittig reaction with a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane, both this compound and Garner's aldehyde exhibit high E-selectivity and good to excellent yields.[6][9] This is consistent with the general mechanism of the Wittig reaction with stabilized ylides.[10] In this case, the choice between the two synthons may be dictated by factors other than stereoselectivity, such as the overall synthetic strategy and the compatibility of the protecting groups with subsequent reaction steps.

Conclusion and Recommendations

Both this compound and Garner's aldehyde are powerful and versatile chiral synthons for the synthesis of complex, enantiomerically pure molecules.

  • Garner's aldehyde is often the preferred choice when high diastereoselectivity is paramount in additions to the carbonyl group, owing to its conformationally rigid structure.[5][6] Its widespread use and extensive documentation in the literature also make it a reliable and well-understood building block.

  • This compound offers a valuable alternative with a different set of strategic advantages. Its acyclic nature provides greater conformational flexibility, which can be beneficial in certain applications. The orthogonal Cbz and t-Butyl protecting groups allow for a wider range of selective transformations, which can be a significant advantage in multi-step syntheses.

Ultimately, the selection of the optimal chiral synthon is a strategic decision that must be made on a case-by-case basis, taking into account the desired stereochemical outcome, the overall synthetic route, and the compatibility of protecting groups with subsequent reaction conditions. This guide provides the necessary data and protocols to make an informed decision between these two valuable chiral building blocks.

References

  • Katritzky, A. R., et al. (2004). Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids. Journal of Organic Chemistry, 69(1), 149-155. [Link]

  • Li, Z., et al. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2640-2661. [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2640-2661. [Link]

  • Clemens, A. J. L., & Burke, S. D. (2012). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Reductive Amination. University of Wisconsin-Madison. [Link]

  • Molecules. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. [Link]

  • Merck Index. (n.d.). Garner's Aldehyde. Royal Society of Chemistry. [Link]

  • Quora. (2015). What is the stereoselectivity of Wittig's reaction? [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2010). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]

  • Kan, T., et al. (2001). 2-(S)-[(¢ert-butoxycarbonyl)amino]-w-iodoalkanoates. The Journal of Organic Chemistry, 66(25), 8543-8553. [Link]

  • Gellman, S. H., et al. (2006). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 128(37), 12133-12141. [Link]

  • Bode, J. W., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 355-373. [Link]

  • RSC Publishing. (2024). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. [Link]

  • MacMillan, D. W. C., et al. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 135(30), 10895-10898. [Link]

  • Journal of Chemical Reviews. (2020). A Review on Synthesis and Applications of Statin Family. [Link]

  • ResearchGate. (2001). Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction on N-protected -amino Aldehydes and Alkyl(triphenyl)phosphoranilydene Acetates. [Link]

  • Taylor & Francis. (2018). Diastereoselective Addition of Organometallic Reagents to Chiral Carbonyl Compounds. [Link]

  • National Institutes of Health. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • ResearchGate. (2019). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. [Link]

  • PubMed. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • National Institutes of Health. (2005). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. [Link]

  • Journal of the American Chemical Society. (1983). Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide. [Link]

  • ResearchGate. (2004). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. [Link]

  • PubMed. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2020). Tandem reductive amination-deuteration of p-anisidine with benzaldehydea. [Link]

  • Macmillan Group - Princeton University. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]

  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • National Institutes of Health. (2021). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • YouTube. (2021). Oxidation of Primary Alcohol to Aldehyde. [Link]

  • PubMed. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. [Link]

  • Journal of the American Chemical Society. (1949). The Action of Formaldehyde on Amines and Amino Acids. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • RSC Publishing. (2016). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Aspartate-Based Enzyme Inhibitors Derived from T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of enzyme inhibitors derived from the versatile building block, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate. We will delve into the synthesis of these derivatives, their primary biological targets, and a quantitative comparison of their inhibitory potency against alternative compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the fields of apoptosis and inflammation.

Introduction: The Strategic Importance of a Versatile Chiral Building Block

This compound is a chiral amino acid derivative that serves as a crucial starting material in the synthesis of various biologically active molecules. Its structure, featuring a protected amine (Cbz-), a t-butyl ester, and a reactive ketone, makes it an ideal precursor for creating modified amino acids, particularly those designed to mimic aspartic acid. This mimicry is central to its utility, as many enzymes, especially a class of proteases known as caspases, recognize and cleave protein substrates at aspartic acid residues. Consequently, derivatives of this compound are widely explored as potent enzyme inhibitors.

The primary application of this starting material is in the synthesis of inhibitors for enzymes that have a P1 specificity for aspartate. The ketone functional group is readily transformed into various "warheads" that can interact with the active site of these enzymes, leading to inhibition. This guide will focus on its application in the development of caspase inhibitors, a class of enzymes central to the regulation of apoptosis (programmed cell death) and inflammation.

From Building Block to Bioactive Inhibitor: A Synthetic Workflow

The conversion of this compound into potent enzyme inhibitors typically involves the modification of the ketone moiety. This process allows for the introduction of different functionalities that can interact with the catalytic residues of the target enzyme. A common strategy is the synthesis of peptide-like molecules where the C-terminal aspartate residue is replaced by a derivative of our starting compound.

Below is a generalized workflow illustrating the synthesis of a peptidyl ketone inhibitor.

G A T-Butyl (2S)-2-[(benzyloxycarbonylamino)] -4-oxo-butyrate B Peptide Coupling (e.g., with a P2-P4 peptide sequence) A->B Reaction with activated peptide C Deprotection of N-terminus B->C Removal of Cbz group D Coupling with desired Pn residue C->D Formation of new peptide bond E Final Inhibitor (e.g., Peptidyl Ketone) D->E Purification and Characterization

Caption: Generalized synthetic workflow from the starting butyrate to a final peptidyl inhibitor.

Comparative Analysis of Biological Activity: Caspase Inhibition

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. The ability to selectively inhibit specific caspases is therefore of significant therapeutic interest. Derivatives of this compound have been successfully used to generate potent caspase inhibitors.

Mechanism of Inhibition

The primary mechanism by which these derivatives inhibit caspases involves the electrophilic ketone "warhead" reacting with the catalytic cysteine residue in the enzyme's active site. This forms a reversible or irreversible covalent bond, effectively inactivating the enzyme. The specificity of the inhibitor is largely determined by the peptide sequence (P2, P3, P4 residues) that positions the warhead correctly within the active site of the target caspase.

G cluster_0 Caspase Active Site Cys Catalytic Cysteine (Cys-SH) Complex Reversible Thiohemiketal Adduct Cys->Complex His Catalytic Histidine (His) His->Complex Stabilization Inhibitor Inhibitor with Electrophilic Ketone Inhibitor->Cys Nucleophilic Attack

Caption: Mechanism of caspase inhibition by a ketone-based inhibitor derived from the butyrate scaffold.

Performance Comparison

Let's compare the inhibitory potency of a well-known caspase inhibitor derived from our starting material, Z-VAD-FMK (a broad-spectrum caspase inhibitor with a fluoromethyl ketone warhead), with other classes of inhibitors. While Z-VAD-FMK itself is not directly synthesized from the t-butyl ester, the underlying aspartate mimetic chemistry is analogous. We will use it as a benchmark for comparison.

Inhibitor ClassExample CompoundTarget CaspasesPotency (IC50)MechanismKey Features
Peptidyl Ketones Ac-DEVD-CHOCaspase-3~10 nMReversible CovalentHighly potent, cell-permeable. Aldehyde is a good warhead.
Peptidyl Ketones Z-VAD-FMKBroad-spectrum10-100 nMIrreversible CovalentWidely used experimental tool; lacks selectivity.
Non-Peptidic Emricasan (IDN-6556)Pan-caspase0.1-1 nMIrreversible CovalentOrally bioavailable, clinical development for liver disease.
Macrocyclic Peptides Compound XCaspase-7~5 nMReversible CovalentHigh selectivity due to constrained conformation.

Note: IC50 values are approximate and can vary based on assay conditions.

This comparison highlights that while derivatives from the this compound scaffold can be potent, the field has evolved towards developing more selective and drug-like inhibitors, such as non-peptidic small molecules and macrocycles. The key advantage of the butyrate starting material remains its synthetic tractability for rapidly generating diverse libraries of peptidyl inhibitors for initial screening and structure-activity relationship (SAR) studies.

Experimental Protocols for Assessing Biological Activity

To validate the biological activity of newly synthesized inhibitors, a robust and reproducible assay is essential. Below is a standard protocol for measuring caspase-3 activity using a fluorogenic substrate.

In Vitro Caspase-3 Inhibition Assay

Objective: To determine the IC50 value of a test compound against recombinant human caspase-3.

Materials:

  • Recombinant Human Caspase-3 (active)

  • Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

  • Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Test Inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant caspase-3 to a working concentration (e.g., 1 unit/50 µL) in cold assay buffer.

    • Prepare a 2X stock of Ac-DEVD-AMC substrate (e.g., 20 µM) in assay buffer.

    • Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the diluted inhibitor at various concentrations.

    • Positive Control (No Inhibitor): Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 100 µL of assay buffer.

  • Enzyme Addition & Incubation:

    • Add 50 µL of the diluted caspase-3 enzyme solution to the test and positive control wells.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition & Measurement:

    • Add 50 µL of the 2X Ac-DEVD-AMC substrate solution to all wells.

    • Immediately start kinetic measurements on the fluorescence plate reader. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates of the test wells to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis A Prepare Serial Dilutions of Inhibitor C Add Inhibitor/Control to Wells (50 µL) A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme (50 µL) B->D F Add Substrate (50 µL) B->F C->D E Incubate (37°C, 15 min) D->E E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Determine IC50 Value H->I

A Technical Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate: Synthesis, Application, and Comparative Analysis in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to success. The introduction of functionalities beyond the canonical amino acids opens up a vast landscape of novel peptides with tailored properties. One such valuable building block is T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate , a protected form of glutamic semialdehyde. This guide provides a comprehensive overview of its synthesis, discusses its application in peptide chemistry, and offers a comparative analysis with alternative strategies for incorporating glutamic semialdehyde moieties, supported by experimental insights.

Introduction: The Significance of Glutamic Semialdehyde in Peptides

Glutamic semialdehyde is a key intermediate in various biosynthetic pathways and its incorporation into peptides can introduce a reactive aldehyde functionality. This aldehyde can serve as a chemical handle for various modifications, including the formation of Schiff bases, cyclization to form heterocyclic structures, or as a precursor for other functional groups. Such modifications are instrumental in the development of enzyme inhibitors, probes for biological systems, and peptidomimetics with enhanced stability and activity. However, the direct use of glutamic semialdehyde in peptide synthesis is challenging due to the high reactivity and instability of the aldehyde group. This necessitates the use of appropriately protected derivatives, such as this compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound (3) commences from the commercially available N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester (Z-L-Asp(OtBu)-OH, 1 ). The synthetic strategy involves a two-step process: the selective reduction of the α-carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

dot

Synthesis_Pathway cluster_step1 Step 1: Selective Reduction cluster_step2 Step 2: Mild Oxidation Z_Asp_OtBu_OH Z-L-Asp(OtBu)-OH (1) Z_Asp_OtBu_ol T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (2) Z_Asp_OtBu_OH->Z_Asp_OtBu_ol Borane-THF complex or TiCl4/NH3-borane Z_Asp_OtBu_aldehyde This compound (3) Z_Asp_OtBu_ol->Z_Asp_OtBu_aldehyde Swern Oxidation (DMSO, Oxalyl Chloride, Et3N)

Caption: Synthetic pathway for this compound.

Part 1: Selective Reduction of the α-Carboxylic Acid

A critical challenge in this synthesis is the selective reduction of the α-carboxylic acid in the presence of the tert-butyl ester. Standard reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the carboxylic acid and the ester. Therefore, milder and more selective reagents are required.

Recommended Protocol: Borane-Tetrahydrofuran (BH₃-THF) Reduction

Borane complexes are known for their ability to selectively reduce carboxylic acids in the presence of esters.[1][2]

Experimental Protocol:

  • Dissolve Z-L-Asp(OtBu)-OH (1 ) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (1 M in THF, typically 1.5-2.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cautiously quench the excess borane by the slow addition of methanol at 0 °C until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • The crude product, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (2 ), can be purified by silica gel column chromatography.

An alternative, safer method involves the use of ammonia-borane with catalytic titanium tetrachloride (TiCl₄), which has been shown to be effective for the reduction of N-protected amino acids.[3]

Part 2: Mild Oxidation to the Aldehyde

The primary alcohol (2 ) is then oxidized to the corresponding aldehyde (3 ). It is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used and reliable method for this transformation.[4]

Experimental Protocol: Swern Oxidation

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Add a solution of the alcohol (2 , 1.0 equivalent) in DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

  • Slowly add triethylamine (Et₃N, 5.0 equivalents) to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound (3 ) is typically purified by silica gel column chromatography.

Application in Peptide Synthesis and Comparison with Alternatives

The primary application of this compound is as a precursor for incorporating a glutamic semialdehyde residue into a peptide chain. The protected aldehyde can be introduced during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

dot

Application_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Modification Aldehyde_Building_Block This compound Peptide_Coupling Peptide Coupling (e.g., on solid support) Aldehyde_Building_Block->Peptide_Coupling Protected_Peptide Protected Peptide with Glutamic Semialdehyde Moiety Peptide_Coupling->Protected_Peptide Deprotection Global Deprotection Protected_Peptide->Deprotection Final_Peptide Peptide with free Glutamic Semialdehyde Deprotection->Final_Peptide Further_Modification Further Chemical Modification (e.g., cyclization, ligation) Final_Peptide->Further_Modification

Sources

A Comparative Guide to Patented Syntheses of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Dual-Protected Aspartate Derivative

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, also known by its CAS Number 78553-60-3[1], is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis.[2] Its structure incorporates a dual-protection scheme for an aspartic acid surrogate: the α-amino group is shielded by a benzyloxycarbonyl (Cbz or Z) group, while the side chain is functionalized as a tert-butyl β-keto ester.[3] This arrangement is highly strategic, offering an orthogonal protection system where the Cbz group can be removed via hydrogenolysis and the tert-butyl ester via acidolysis, allowing for precise, sequential modifications in the synthesis of complex peptides and protease inhibitors.[2][3][4]

The aldehyde functionality within the β-keto ester moiety is a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations, making this reagent particularly valuable for introducing non-canonical amino acids or complex side chains into pharmaceutical candidates. However, the synthesis of this molecule is non-trivial, requiring careful control of stereochemistry and chemoselectivity. This guide provides a comparative analysis of key patented synthetic methodologies, offering researchers and process chemists critical insights into the performance, scalability, and underlying logic of each approach.

Patented Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound and its analogs has been approached from several distinct angles, each with its own set of advantages and challenges. The primary division in synthetic strategy lies in the method used to construct the β-keto ester side chain. We will compare two dominant patented approaches: the Enolate Condensation Route and the Activated Ester Transformation Route .

Route 1: The Enolate Condensation Strategy

This elegant approach builds the carbon backbone directly by reacting an activated N-Cbz-protected amino acid with a pre-formed ester enolate. A key patent in this area, EP1097919A2, details a process for producing 4-amino-3-oxo-butanoic acid esters, which is directly applicable here.[5] The core of this method is a Claisen-type condensation between an N-Cbz-L-aspartic acid derivative (like an activated ester or acid halide) and the lithium enolate of tert-butyl acetate.

The logic behind this method is to form the C-C bond of the β-keto ester in a single, highly controlled step. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures is critical. Low temperatures (-40°C to -50°C) ensure the kinetic stability of the lithium enolate of tert-butyl acetate, preventing self-condensation and other side reactions.[5] The subsequent addition of the electrophilic Cbz-protected amino acid derivative drives the reaction to completion.

G cluster_0 Enolate Generation cluster_1 Condensation Reaction cluster_2 Workup & Purification TBA tert-Butyl Acetate Enolate Lithium Enolate of tert-Butyl Acetate TBA->Enolate -45°C LDA LDA in THF LDA->Enolate CbzAsp Activated N-Cbz-L-Aspartate (e.g., Methyl Ester) Enolate->CbzAsp Nucleophilic Attack Product T-Butyl (2S)-2-[(Cbz-amino)] -4-oxo-butyrate CbzAsp->Product -40°C to 0°C Quench Aqueous Acid Quench (e.g., Citric Acid) Product->Quench Extract Solvent Extraction (Ethyl Acetate) Quench->Extract Purify Silica Gel Chromatography Extract->Purify

Route 2: Activated Ester Transformation

An alternative strategy involves starting with a pre-formed N-Cbz-L-aspartic acid and modifying the side-chain carboxylic acid. This often involves the creation of a highly reactive intermediate, such as a Weinreb amide or an acid chloride, which can then be reacted with a suitable nucleophile. While no single patent was found detailing a direct conversion to the target molecule's β-keto ester via this method, the principles are well-established in organic synthesis. The synthesis of the key starting material, N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), is itself a patented process. For instance, patent US4523026A describes an improved method for synthesizing Z-Asp by reacting L-aspartic acid with benzyl chloroformate at elevated temperatures (above 45°C) and high pH (>9.2) to increase yield and purity while minimizing reaction time.[6]

From Z-Asp, one could envision a pathway involving:

  • Selective protection of the α-carboxyl group.

  • Activation of the β-carboxyl group.

  • Reaction with a magnesium or lithium salt of tert-butyl acetoacetate monoanion.

This route provides more convergent control but adds steps, potentially lowering the overall yield. The primary challenge is achieving selective activation of the β-carboxyl group over the α-carboxyl group, which often requires an additional protection/deprotection sequence.

Performance Comparison of Patented Routes

The choice of synthetic route in a research or industrial setting is dictated by a balance of yield, purity, cost, safety, and scalability. Below is a comparative summary based on data inferred from patent literature and established chemical principles.

ParameterRoute 1: Enolate CondensationRoute 2: Activated Ester TransformationRationale & Justification
Overall Yield Good to Excellent (Typically 60-80%)Moderate (Typically 40-60%)Route 1 is more convergent, involving fewer discrete steps. Route 2's multi-step nature (protection, activation, coupling) often leads to cumulative losses.
Purity (Post-Chromatography) High (>97%)High (>97%)Both routes, when properly executed, can yield high-purity material after standard purification techniques like silica gel chromatography.[5]
Scalability ChallengingModerateThe use of cryogenic temperatures and highly reactive organometallics (LDA) in Route 1 presents significant challenges for large-scale industrial synthesis. Route 2 uses more conventional reagents and conditions.
Reagent Cost & Availability HighModerate to HighLDA is a costly reagent, and cryogenic conditions increase operational costs. Starting materials for Route 2, like N-Cbz-L-aspartic acid, are commercially available.[6]
Control of Stereochemistry ExcellentExcellentBoth routes start with enantiopure L-aspartic acid derivatives and typically employ conditions that do not racemize the α-chiral center.
Key Patent Reference EP1097919A2US4523026A (for starting material)The enolate condensation is explicitly described for similar structures, while the transformation route is based on established, patented sub-steps.

Experimental Protocols: A Practical Guide

To provide actionable insights, we present a detailed, self-validating protocol for the more direct and innovative Enolate Condensation route.

Protocol 1: Synthesis of this compound via Enolate Condensation

(Methodology adapted from the principles described in patent EP1097919A2)[5]

Materials:

  • N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • tert-Butyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous citric acid solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation (In-situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (30 mL) and diisopropylamine (4.2 mL, 30 mmol). Cool the solution to -45°C in an acetone/dry ice bath. Add n-BuLi (11.2 mL, 28 mmol, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -40°C. Stir the resulting LDA solution at this temperature for 30 minutes.

  • Enolate Formation: In a separate flask, dissolve tert-butyl acetate (4.3 mL, 32 mmol) in anhydrous THF (4 mL). Add this solution dropwise to the cold LDA solution over 15 minutes, ensuring the temperature remains between -40°C and -45°C. Stir the resulting enolate solution at -50°C for an additional 30 minutes. Causality: This step generates the key nucleophile. The excess of tert-butyl acetate ensures complete consumption of the LDA.

  • Condensation: Dissolve N-benzyloxycarbonyl-L-aspartic acid α-methyl ester (2.25 g, 8 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the lithium enolate mixture over 10 minutes, again maintaining a temperature of -40°C to -45°C. Causality: Slow addition to the cold enolate solution maximizes the desired condensation reaction over potential side reactions of the electrophile.

  • Reaction Completion & Quench: Stir the reaction mixture at -40°C for 30 minutes, then allow it to warm to 0°C and stir for a further 20 minutes. Quench the reaction by slowly adding 40 mL of a 20% aqueous citric acid solution. Self-Validation: The quench neutralizes the strong base and any remaining enolate. Successful quenching is indicated by the cessation of any effervescence and the formation of two distinct phases upon standing.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL). Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification and Characterization: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluent: 4:1 n-hexane/ethyl acetate) to yield the title compound. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Self-Validation: Analytical data should match the expected values for the target molecule (C₁₆H₂₁NO₅, MW: 307.34).[7] A single spot on TLC and sharp peaks in NMR spectra indicate high purity.

Alternative Approaches and Future Outlook

While chemical synthesis dominates, the field is evolving. The development of transaminases and other enzymes could pave the way for greener, more efficient biocatalytic routes to chiral amino ketones and their derivatives.[8] Enzymatic methods can offer unparalleled stereoselectivity under mild, aqueous conditions, potentially eliminating the need for cryogenic setups and hazardous reagents like n-BuLi.

Furthermore, flow chemistry presents an opportunity to improve the safety and scalability of the enolate condensation route.[4] Continuous-flow reactors allow for precise control over reaction temperature and mixing, minimizing the risks associated with handling large volumes of pyrophoric and cryogenic materials.

G cluster_0 Orthogonal Protection Scheme Start T-Butyl (2S)-2-[(Cbz-amino)] -4-oxo-butyrate Cbz_Removed Free Amine tBu_Removed Free β-Keto Acid

Conclusion

The synthesis of this compound is a testament to the ingenuity of modern organic chemistry. The Enolate Condensation Route , as outlined in patents like EP1097919A2, represents a highly efficient and direct method for laboratory-scale synthesis, providing excellent control over stereochemistry.[5] However, its reliance on cryogenic conditions and organolithium reagents poses scalability challenges. The Activated Ester Transformation Route , while potentially lower-yielding, utilizes more conventional and scalable transformations.

For researchers in drug discovery, the enolate condensation method is likely the preferred choice for accessing this valuable building block quickly and in high purity. For professionals in process development and manufacturing, exploring adaptations of the activated ester route or investing in emerging technologies like flow chemistry and biocatalysis will be crucial for developing safe, cost-effective, and sustainable large-scale production methods.

References

  • EvitaChem. (n.d.). (R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate.
  • Smolecule. (n.d.). 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid.
  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Google Patents. (1985). US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.
  • Royal Society of Chemistry. (2020). Supplementary Information.
  • Google Patents. (2001). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • MedChemExpress. (n.d.). (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • LabSolu. (n.d.). This compound.
  • MySkinRecipes. (n.d.). t-Butyl (2S)-2-[(Benzyloxycarbonylamino)]-4-hydroxybutyrate.
  • Google Patents. (2006). WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
  • Google Patents. (2020). CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with complex molecules like T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is foundational to innovation. This protected amino acid derivative is a valuable building block in peptide synthesis and other areas of medicinal chemistry. However, our responsibility extends beyond its application to its entire lifecycle, culminating in its safe and environmentally conscious disposal. Improper disposal not only poses a direct risk to personnel and the environment but can also result in significant regulatory non-compliance.

This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The procedures outlined here are designed to create a self-validating system of waste management within your laboratory, ensuring every step prioritizes safety and compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of the compound's properties and associated hazards is essential. This compound (CAS No. 78553-60-3) is an organic molecule whose structure dictates its potential reactivity and, consequently, its disposal pathway.[1][2]

Key Chemical Properties & Hazards

PropertyValueSource
CAS Number 78553-60-3[1][2]
Molecular Formula C₁₆H₂₁NO₅[1][2][3]
Molecular Weight 307.34 g/mol [1][2][3]
Appearance Colourless Oil / Solid[1][3]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Primary Hazard H302: Harmful if swallowed[1]
Storage Store at -20°C under an inert atmosphere (e.g., Argon)[1]

The Core Principle: Mandated Hazardous Waste Collection

Under no circumstances should this compound or solutions containing it be disposed of via standard laboratory drains or in the regular trash.[4][5] This is a critical mandate governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Causality: The chemical structure contains several functional groups (a t-butyl ester, a Cbz protecting group) that can undergo reactions under various environmental conditions. For instance, acidic conditions could potentially cleave the t-butyl group, while other environmental factors could affect the Cbz group. The degradation products and their environmental toxicity are not well-characterized, making containment and professional disposal the only responsible option. Drain disposal of even small quantities of such chemicals can contaminate large volumes of water, and their complex structures may not be effectively removed by standard wastewater treatment processes.[6]

Standard Operating Procedure for Waste Collection

This step-by-step protocol ensures that all waste, from residual amounts to bulk quantities, is handled safely and compliantly.

3.1. Required Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear:

  • Standard nitrile or neoprene gloves

  • Safety glasses or goggles

  • A flame-retardant laboratory coat

3.2. Waste Container Selection and Preparation

  • Select an Appropriate Container: Choose a container made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.[6] If possible, use the original manufacturer's bottle or a designated waste container provided by your institution's Environmental Health & Safety (EHS) department.[7]

  • Ensure Compatibility: The container must be compatible not only with the title compound but also with any solvents used. For example, if the compound is dissolved in a halogenated solvent like dichloromethane, a specific "Halogenated Organic Waste" container is required.

  • Attach a Hazardous Waste Label: Before adding any waste, affix a completed EHS Hazardous Waste Label.[4]

3.3. Labeling: The Key to Compliance The label is a critical communication and regulatory tool. It must be filled out completely and legibly.[7]

  • Generator Information: Your name, lab number, and contact information.

  • Chemical Contents: List all constituents by their full chemical name—no abbreviations or formulas.[7] For example:

    • "this compound"

    • "Dichloromethane"

    • "Methanol"

  • Percentages: Estimate the percentage of each component.

  • Hazard Identification: Check all applicable hazard boxes (e.g., "Toxic").[7]

3.4. Waste Accumulation and Segregation

  • Transfer Waste: Carefully transfer the waste into the labeled container, preferably inside a chemical fume hood. Use a funnel to prevent spills.

  • Keep Container Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[4] This prevents the release of vapors and protects the integrity of the waste stream.

  • Store in a Satellite Accumulation Area (SAA): Place the waste container in your lab's designated SAA.[7] This area must be under the control of laboratory personnel and away from general traffic.

  • Segregate Incompatibles: Critically, store this organic waste away from incompatible chemical classes, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[7][8] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[4][6]

3.5. Requesting Disposal Once the waste container is full (do not overfill; leave at least 10% headspace), or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[7]

Decontamination and Empty Container Disposal

An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse Protocol:

    • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container. Cap and swirl thoroughly to dissolve any remaining residue. This first rinseate is considered hazardous waste. [4] Carefully pour it into your active hazardous waste container.

    • Second and Third Rinses: Repeat the rinsing process two more times. For a non-acutely toxic substance like this, subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always confirm this with your local EHS guidelines.

  • Container Preparation for Disposal:

    • Deface the Label: Completely remove, black out, or otherwise obliterate the original chemical label to prevent confusion.[4]

    • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

    • Dispose: Once clean and dry, the container can be placed in the appropriate recycling bin (e.g., glass disposal).[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Storage & Segregation cluster_disposal Phase 3: Final Disposal Waste Waste Generated (Pure compound or in solution) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste->PPE Container Select & Label Hazardous Waste Container PPE->Container Transfer Transfer Waste in Fume Hood Container->Transfer SAA Store in designated Satellite Accumulation Area (SAA) Transfer->SAA Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) SAA->Segregate Closed Keep Container Securely Closed SAA->Closed Full Container is Full? SAA->Full EHS Contact EHS for Waste Pickup Full->EHS Yes Rinse Decontaminate Empty Container (Triple Rinse Protocol) EHS->Rinse FirstRinse Collect First Rinseate as Hazardous Waste Rinse->FirstRinse FinalDispose Dispose of Clean, Defaced Container in Glass Waste Rinse->FinalDispose FirstRinse->Transfer Add to waste

Caption: Workflow for the safe collection and disposal of this compound waste.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]

  • Butyl butyrate MSDS. FooDB. [Link]

  • 2-Butyl butyrate | C8H16O2. PubChem - NIH. [Link]

  • What is the proper disposal of dansyl-substituted amino acids? ResearchGate. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. EPA NEPIs. [Link]

Sources

Navigating the Safe Handling of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced world of peptide synthesis and drug development, the proper handling of specialized reagents is paramount. T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate, a key building block in the synthesis of complex bioactive molecules, demands a meticulous approach to ensure both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Understanding the Hazard Profile

Table 1: Chemical and Safety Information

Identifier Value
Chemical Name This compound
CAS Number 78553-60-3
Molecular Formula C₁₆H₂₁NO₅
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Storage Temperature -20°C

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect the skin and clothing.

  • Respiratory Protection: While not always mandatory for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide researchers through the safe handling of this compound from receipt to use in an experimental setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard information.

  • Store: Store the container in a designated, well-ventilated, and cool area at the recommended temperature of -20°C. The storage area should be away from incompatible materials. For long-term stability, especially for protected amino acids, storage should be in a tightly sealed container to prevent moisture contamination.

Preparation and Use in a Laboratory Setting
  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2 before handling the chemical.

  • Weighing: If weighing the solid compound, do so carefully to avoid generating dust. Use a spatula to transfer the material and clean any spills immediately.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring.

  • Reactions: When used in chemical reactions, ensure that the reaction vessel is properly secured and that any potential for splashes or aerosol generation is minimized.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces and equipment.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receiving & Inspection Store Secure Storage (-20°C) Receive->Store Label & Log PPE Don PPE Store->PPE Retrieve for Use Weigh Weighing in Fume Hood PPE->Weigh Dissolve Solution Preparation Weigh->Dissolve React Use in Experiment Dissolve->React Collect Collect Waste React->Collect Post-Experiment Dispose Dispose via Licensed Vendor Collect->Dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound, fostering a secure and productive laboratory environment.

References

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